molecular formula C19H16BrF3N4O4S B15613885 (2S)-Selvigaltin

(2S)-Selvigaltin

Cat. No.: B15613885
M. Wt: 533.3 g/mol
InChI Key: FNCLKJPMEFPXOR-WRNCNIFXSA-N
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Description

(2S)-Selvigaltin is a useful research compound. Its molecular formula is C19H16BrF3N4O4S and its molecular weight is 533.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H16BrF3N4O4S

Molecular Weight

533.3 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(5-bromo-3-pyridinyl)sulfanyl]-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol

InChI

InChI=1S/C19H16BrF3N4O4S/c20-9-3-10(5-24-4-9)32-19-18(30)16(17(29)14(7-28)31-19)27-6-13(25-26-27)8-1-11(21)15(23)12(22)2-8/h1-6,14,16-19,28-30H,7H2/t14-,16+,17+,18-,19+/m1/s1

InChI Key

FNCLKJPMEFPXOR-WRNCNIFXSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on (2S)-Selvigaltin and its Role in Galectin-3 Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-Selvigaltin, the S-enantiomer of Selvigaltin (B10821601) (also known as GB1211), is a potent, orally bioavailable small molecule inhibitor of galectin-3.[1] Galectin-3, a β-galactoside-binding lectin, is a key regulator in a multitude of cellular processes, including inflammation, fibrosis, and cancer progression.[2][3] Its overexpression is implicated in the pathogenesis of various diseases, making it a compelling therapeutic target.[2][3] This technical guide provides a comprehensive overview of this compound, its interaction with galectin-3, and its modulatory effects on key signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of galectin-3 inhibition as a therapeutic strategy. While much of the available data pertains to Selvigaltin (GB1211), it is considered representative of the activity of its (2S)-enantiomer.

Quantitative Data Presentation

The following tables summarize the key quantitative data for Selvigaltin's interaction with galectin-3 and its biological effects.

Table 1: Binding Affinity and Potency of Selvigaltin

ParameterSpeciesValueMethodReference
KdHuman25 nMFluorescence Polarization[4][5]
KdRabbit12 nMFluorescence Polarization[5][6]
IC50Rabbit12 nMNot Specified[1]

Table 2: Pharmacokinetic Properties of Selvigaltin (GB1211) in Humans

ParameterValueConditionsReference
Time to Maximum Plasma Concentration (Tmax)1.75–4 hSingle and multiple oral doses (fasted)[2]
Mean Half-life (t1/2)11–16 hSingle oral dose[2]
Accumulation in Plasma~2-foldMultiple dosing[2]
Time to Steady StateWithin 3 daysMultiple dosing[2]
Urinary Excretion (unchanged drug)~30%Multiple dosing[2]

Galectin-3 Signaling Pathways and Modulation by this compound

Galectin-3 exerts its diverse biological functions by interacting with a variety of cell surface and extracellular matrix glycoproteins, thereby modulating multiple signaling pathways. This compound, by inhibiting galectin-3, can disrupt these pathological signaling cascades.

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) pathway is a critical regulator of fibrosis. Galectin-3 potentiates TGF-β1 activation and signaling, leading to the differentiation of fibroblasts into myofibroblasts and subsequent deposition of extracellular matrix. Selvigaltin has been shown to reduce the expression of key fibrosis biomarkers, including TGF-β3.[1]

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Gal3 Galectin-3 TGFb1_inactive Inactive TGF-β1 Gal3->TGFb1_inactive potentiates activation TGFb1_active Active TGF-β1 TGFb1_inactive->TGFb1_active TGFbR TGF-β Receptor TGFb1_active->TGFbR binds SMAD2_3 SMAD2/3 TGFbR->SMAD2_3 phosphorylates pSMAD2_3 p-SMAD2/3 SMAD2_3->pSMAD2_3 SMAD_complex SMAD Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Pro-fibrotic Gene Expression SMAD_complex->Gene_expression translocates to nucleus and induces Selvigaltin This compound Selvigaltin->Gal3

TGF-β Signaling Pathway and Inhibition by this compound.
TLR4 Signaling Pathway

Galectin-3 can act as an endogenous ligand for Toll-like Receptor 4 (TLR4), triggering a pro-inflammatory signaling cascade through the activation of NF-κB. This leads to the production of inflammatory cytokines such as IL-6. By inhibiting galectin-3, this compound can attenuate this inflammatory response.

TLR4_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gal3 Galectin-3 TLR4 TLR4 Gal3->TLR4 binds and activates MyD88 MyD88 TLR4->MyD88 recruits NFkB_inactive IκB-NF-κB MyD88->NFkB_inactive activates IKK, leading to IκB degradation NFkB_active NF-κB NFkB_inactive->NFkB_active Gene_expression Pro-inflammatory Gene Expression (e.g., IL-6) NFkB_active->Gene_expression translocates to nucleus and induces Selvigaltin This compound Selvigaltin->Gal3

TLR4 Signaling Pathway and Inhibition by this compound.
Wnt/β-catenin Signaling Pathway

Galectin-3 has been shown to regulate the Wnt/β-catenin signaling pathway by promoting the nuclear accumulation of β-catenin.[7] This can lead to the transcription of target genes involved in cell proliferation and differentiation. Inhibition of galectin-3 by this compound may therefore modulate Wnt-driven cellular processes.

Wnt_signaling cluster_intracellular Intracellular Space Gal3 Galectin-3 GSK3b GSK-3β Gal3->GSK3b inhibits b_catenin β-catenin GSK3b->b_catenin phosphorylates b_catenin_p p-β-catenin b_catenin->b_catenin_p b_catenin_nuc Nuclear β-catenin b_catenin->b_catenin_nuc accumulates and translocates to nucleus degradation Proteasomal Degradation b_catenin_p->degradation TCF_LEF TCF/LEF b_catenin_nuc->TCF_LEF binds Gene_expression Target Gene Expression TCF_LEF->Gene_expression activates Selvigaltin This compound Selvigaltin->Gal3

Wnt/β-catenin Signaling and Modulation by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Fluorescence Polarization (FP) Competition Assay for Galectin-3 Binding

This assay determines the binding affinity of this compound to galectin-3 by measuring the displacement of a fluorescently labeled ligand.

FP_Assay_Workflow cluster_workflow Fluorescence Polarization Assay Workflow start Start prepare_reagents Prepare Reagents: - Recombinant Galectin-3 - Fluorescently labeled probe - this compound serial dilutions start->prepare_reagents mix_components Mix Galectin-3 and fluorescent probe in a 96-well plate prepare_reagents->mix_components add_inhibitor Add serial dilutions of this compound to the wells mix_components->add_inhibitor incubate Incubate at room temperature add_inhibitor->incubate measure_fp Measure fluorescence polarization using a plate reader incubate->measure_fp data_analysis Analyze data to determine IC50 and Kd values measure_fp->data_analysis end End data_analysis->end

Workflow for Fluorescence Polarization Competition Assay.

Materials:

  • Recombinant human galectin-3

  • Fluorescently labeled galectin-3 ligand (e.g., fluorescein-labeled lactose (B1674315) derivative)

  • This compound

  • Assay buffer (e.g., PBS)

  • 96-well black microplates

  • Fluorescence polarization plate reader

Protocol:

  • Prepare a stock solution of recombinant human galectin-3 in assay buffer.

  • Prepare a stock solution of the fluorescently labeled probe in assay buffer.

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well black microplate, add a fixed concentration of galectin-3 and the fluorescent probe to each well.

  • Add the serial dilutions of this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the probe (minimum polarization).

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Calculate the percentage of inhibition for each concentration of this compound and fit the data to a dose-response curve to determine the IC50 value. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the changes in the expression of galectin-3 target genes (e.g., TGFB3, IL6) in response to this compound treatment.

qRTPCR_Workflow cluster_workflow qRT-PCR Workflow start Start cell_treatment Treat cells or tissues with This compound start->cell_treatment rna_extraction Extract total RNA cell_treatment->rna_extraction rna_quantification Quantify RNA and assess purity rna_extraction->rna_quantification cDNA_synthesis Reverse transcribe RNA to cDNA rna_quantification->cDNA_synthesis qpcr_setup Set up qPCR reaction with SYBR Green and gene-specific primers cDNA_synthesis->qpcr_setup qpcr_run Run qPCR on a real-time PCR system qpcr_setup->qpcr_run data_analysis Analyze Ct values and calculate fold change in gene expression qpcr_run->data_analysis end End data_analysis->end

Workflow for Quantitative Real-Time PCR.

Materials:

  • Cells or tissue samples treated with this compound

  • RNA extraction kit

  • Reverse transcription kit

  • SYBR Green qPCR master mix

  • Gene-specific primers for target and housekeeping genes

  • Real-time PCR instrument

Protocol:

  • Lyse the cells or homogenize the tissue and extract total RNA using a suitable kit according to the manufacturer's instructions.

  • Quantify the extracted RNA and assess its purity using a spectrophotometer.

  • Reverse transcribe a fixed amount of RNA into cDNA using a reverse transcription kit.

  • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the gene of interest, and the cDNA template.

  • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

  • Analyze the resulting amplification data to determine the cycle threshold (Ct) values.

  • Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene.

Western Blot for Phosphorylated Signaling Proteins

This protocol is used to detect the phosphorylation status of key signaling proteins, such as SMAD2/3 and ERK1/2, to assess the impact of this compound on their activation.[8]

Western_Blot_Workflow cluster_workflow Western Blot Workflow for Phospho-proteins start Start cell_treatment Treat cells with this compound and/or stimuli start->cell_treatment protein_extraction Lyse cells and extract total protein cell_treatment->protein_extraction protein_quantification Quantify protein concentration (e.g., BCA assay) protein_extraction->protein_quantification sds_page Separate proteins by SDS-PAGE protein_quantification->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block the membrane with 5% BSA in TBST transfer->blocking primary_ab Incubate with primary antibody (anti-phospho-SMAD2/3 or anti-phospho-ERK1/2) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using an ECL substrate secondary_ab->detection end End detection->end

Workflow for Western Blotting of Phosphorylated Proteins.

Materials:

  • Cell lysates from this compound-treated and control cells

  • Lysis buffer with phosphatase and protease inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (specific for phosphorylated and total SMAD2/3 and ERK1/2)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Protocol:

  • Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Quantify the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody specific for the phosphorylated protein of interest overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL detection reagent and visualize the protein bands using an imaging system.

  • To confirm equal loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.

Conclusion

This compound is a promising therapeutic agent that targets galectin-3, a protein deeply involved in the pathophysiology of numerous diseases. Its ability to modulate key signaling pathways, including TGF-β, TLR4, and Wnt/β-catenin, underscores its potential in treating conditions driven by fibrosis and inflammation. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound and other galectin-3 inhibitors. Continued investigation into the precise molecular mechanisms and clinical applications of this compound will be crucial in realizing its full therapeutic potential.

References

Structural Basis for the Stereospecificity of (2S)-Selvigaltin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galectin-3, a β-galactoside-binding lectin, has emerged as a significant therapeutic target in a range of pathologies, including fibrosis and cancer. Its role in mediating cell-cell and cell-matrix interactions makes it a critical node in various disease pathways. (2S)-Selvigaltin (also known as GB1211) is a potent, orally bioavailable small molecule inhibitor of galectin-3 that has shown promise in preclinical and clinical studies.[1][2] A key feature of Selvigaltin (B10821601) is its stereospecificity, with the (2S)-isomer demonstrating significantly higher affinity for galectin-3. This technical guide aims to provide an in-depth exploration of the structural basis for this stereospecificity, focusing on the molecular interactions that govern the binding of this compound to the carbohydrate recognition domain (CRD) of galectin-3.

While a co-crystal structure of this compound in complex with galectin-3 is not yet publicly available, this guide synthesizes data from computational modeling studies, binding affinity assays, and the known structural features of the galectin-3 CRD to elucidate the likely molecular determinants of its potent and stereospecific inhibition.

Quantitative Data Presentation

The binding affinity of Selvigaltin for galectin-3 has been determined using various biophysical techniques. The following table summarizes the reported dissociation constants (Kd).

CompoundTarget SpeciesKd (nM)Method
Selvigaltin (GB1211)Human galectin-325Not specified[3]
Selvigaltin (GB1211)Rabbit galectin-312 ± 3Not specified[3]
Selvigaltin (GB1211)Mouse galectin-3770Not specified[3]

Note: The significant difference in affinity for mouse galectin-3 has implications for the translational relevance of preclinical studies in murine models.[3]

To provide context for the potency of this compound, the following table compares its binding affinity with that of the natural ligand, lactose, and another known inhibitor.

CompoundTargetKd
LactoseHuman galectin-3110 µM[4]
N-acetyllactosamineHuman galectin-3~50 µM
Selvigaltin (GB1211) Human galectin-3 25 nM [3]

Structural Basis for Stereospecific Binding

The stereospecificity of this compound's interaction with galectin-3 is rooted in the precise three-dimensional arrangement of its functional groups, which allows for optimal engagement with the amino acid residues within the galectin-3 carbohydrate recognition domain (CRD).

The Galectin-3 Carbohydrate Recognition Domain (CRD)

The galectin-3 CRD is a conserved structural motif that forms a binding pocket for β-galactosides. Key features of the CRD that are critical for ligand binding include:

  • A conserved tryptophan residue (Trp181): This residue forms a crucial CH-π stacking interaction with the pyranose ring of the galactose moiety of the ligand.[4]

  • A network of hydrogen bond donors and acceptors: Residues such as His158, Asn160, Arg162, and Glu184 form a network of hydrogen bonds with the hydroxyl groups of the galactose sugar.[4]

  • An arginine residue (Arg144): This residue is located at the entrance of the binding site and can form cation-π interactions with aromatic moieties of synthetic inhibitors.

Chemical Structure of this compound

The chemical structure of Selvigaltin is characterized by a central galactopyranoside core with substitutions at the C1 and C3 positions. The IUPAC name for one of the stereoisomers is (2R,3R,4S,5R,6R)-2-(5-Bromopyridin-3-yl)sulfanyl-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol.[5] The "(2S)" designation in the common name refers to the specific stereoconfiguration at the second carbon of the pyranose ring, which is critical for its high-affinity binding.

Proposed Binding Mode of this compound

Based on computational modeling and docking studies, the proposed binding mode of this compound within the galectin-3 CRD is as follows:

  • Galactose Core Interaction: The galactopyranoside core of this compound occupies the canonical carbohydrate-binding site of galectin-3. The pyranose ring is positioned to form the essential CH-π stacking interaction with the indole (B1671886) ring of Trp181.

  • Hydrogen Bonding Network: The hydroxyl groups of the galactose moiety form a network of hydrogen bonds with the side chains of His158, Asn160, Arg162, and Glu184. The specific stereochemistry of these hydroxyl groups in the (2S) configuration is crucial for maintaining the optimal geometry and distance for these hydrogen bonds.

  • Triazole and Trifluorophenyl Moiety Interactions: The 1,2,3-triazole ring and the attached 3,4,5-trifluorophenyl group extend from the C3 position of the galactose core and are positioned to interact with a subsite of the CRD. These interactions are likely to be a combination of hydrophobic and specific fluorine contacts, contributing significantly to the overall binding affinity.

  • Bromopyridinylsulfanyl Moiety Interaction: The 5-bromopyridin-3-ylsulfanyl group at the anomeric C1 position is projected to interact with residues at the periphery of the binding site, potentially including Arg144. This interaction likely contributes to the selectivity of this compound for galectin-3 over other galectins.

The stereochemistry at the C2 position directly influences the orientation of the substituents at C1 and C3, thereby dictating the ability of the molecule to simultaneously engage with these multiple interaction points within the CRD. Any deviation from the (2S) configuration would likely disrupt this intricate network of interactions, leading to a significant loss in binding affinity.

Mandatory Visualizations

G Proposed Binding of this compound in Galectin-3 CRD cluster_Selvigaltin This compound cluster_Galectin3 Galectin-3 CRD Galactose Galactose Core Trp181 Trp181 Galactose->Trp181 CH-π Stacking H_bond_network His158, Asn160, Arg162, Glu184 Galactose->H_bond_network Hydrogen Bonds Triazole_PhF3 Triazole-Trifluorophenyl Moiety Hydrophobic_pocket Hydrophobic Pocket Triazole_PhF3->Hydrophobic_pocket Hydrophobic Interactions Bromo_Pyr_S Bromopyridinylsulfanyl Moiety Arg144 Arg144 Bromo_Pyr_S->Arg144 Cation-π / Halogen Bond

Caption: Proposed interactions of this compound with the Galectin-3 CRD.

G Experimental Workflow for Galectin-3 Inhibitor Characterization cluster_Screening Primary Screening cluster_Affinity Affinity & Thermodynamics cluster_Kinetics Kinetics & Selectivity cluster_Structure Structural Elucidation FP Fluorescence Polarization (FP) Assay ITC Isothermal Titration Calorimetry (ITC) FP->ITC Hits SPR Surface Plasmon Resonance (SPR) ITC->SPR Confirmed Binders Selectivity Selectivity Panel vs. other Galectins SPR->Selectivity Crystallography X-ray Crystallography Selectivity->Crystallography Potent & Selective Hits Modeling Molecular Modeling & Docking Crystallography->Modeling Structural Data

Caption: Workflow for the identification and characterization of galectin-3 inhibitors.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS, and stoichiometry 'n') of the interaction between this compound and galectin-3.

Methodology:

  • Sample Preparation:

    • Recombinant human galectin-3 is expressed and purified. The final protein buffer should be extensively dialyzed against the ITC running buffer (e.g., phosphate-buffered saline, pH 7.4).

    • This compound is dissolved in the same ITC running buffer to the desired stock concentration. It is critical that the buffer composition of the protein and ligand solutions are identical to minimize heats of dilution.

    • All solutions are degassed prior to use to prevent the formation of air bubbles in the calorimeter cell.

  • ITC Experiment:

    • The sample cell of the microcalorimeter is filled with a solution of galectin-3 at a known concentration (typically in the low micromolar range).

    • The injection syringe is filled with a solution of this compound at a concentration typically 10-20 times that of the protein in the cell.

    • A series of small, precise injections of the this compound solution are made into the sample cell while the temperature is held constant.

    • The heat released or absorbed upon each injection is measured by the instrument.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: the dissociation constant (Kd), the enthalpy of binding (ΔH), and the stoichiometry of binding (n). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

Surface Plasmon Resonance (SPR)

Objective: To determine the kinetic parameters (association rate constant, kon, and dissociation rate constant, koff) of the interaction between this compound and galectin-3.

Methodology:

  • Sensor Chip Preparation:

    • Recombinant human galectin-3 is immobilized onto the surface of a sensor chip (e.g., a CM5 chip) via amine coupling or other suitable chemistries.

    • A reference flow cell is prepared in the same manner but without the immobilized protein to allow for subtraction of bulk refractive index changes and non-specific binding.

  • SPR Experiment:

    • A continuous flow of running buffer (e.g., HBS-EP+) is passed over the sensor chip surface to establish a stable baseline.

    • A series of solutions of this compound at different concentrations are injected over the sensor surface for a defined period (association phase). The binding of this compound to the immobilized galectin-3 causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).

    • Following the association phase, the flow is switched back to the running buffer, and the dissociation of the this compound from the galectin-3 is monitored as a decrease in the SPR signal (dissociation phase).

    • The sensor surface is regenerated between cycles using a specific regeneration solution to remove any remaining bound analyte.

  • Data Analysis:

    • The sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

    • The association and dissociation curves are globally fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • The equilibrium dissociation constant (Kd) can then be calculated from the ratio of the rate constants: Kd = koff / kon.

Conclusion

The stereospecificity of this compound for galectin-3 is a testament to the highly evolved and specific nature of protein-ligand interactions. While a definitive co-crystal structure is needed for complete elucidation, the available data strongly suggest that the (2S) configuration allows for an optimal and multi-point engagement with the carbohydrate recognition domain of galectin-3. This includes the canonical CH-π stacking and hydrogen bonding interactions of the galactose core, as well as crucial contributions from the synthetic moieties at the C1 and C3 positions. This intricate network of interactions, only possible with the correct stereochemistry, is the structural basis for the high affinity and specificity of this compound. A deeper understanding of these interactions will continue to guide the rational design of next-generation galectin-3 inhibitors with improved therapeutic profiles.

References

Selvigaltin (GB1211): A Technical Guide to a First-in-Class Galectin-3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selvigaltin (B10821601) (GB1211) is a first-in-class, orally bioavailable small molecule inhibitor of galectin-3, a protein implicated in a wide range of pathological processes, including fibrosis and cancer.[1][2] Developed by Galecto Biotech, Selvigaltin is currently under investigation in multiple clinical trials for its therapeutic potential in severe liver diseases and as an adjunct to cancer immunotherapy.[3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical development of Selvigaltin.

Discovery and Preclinical Development

Selvigaltin was identified through an optimization program aimed at developing potent and selective galectin-3 inhibitors with oral bioavailability.[4] It is an α-D-galactopyranoside with aromatic substitutions that confer high affinity and selectivity for galectin-3.[5]

Binding Affinity and In Vitro Activity

Selvigaltin has demonstrated high-affinity binding to galectin-3 from multiple species. The dissociation constants (Kd) and IC50 values highlight its potency.

ParameterSpeciesValueReference
KdHuman25 nM[6][7]
KdRabbit12 nM[6][7]
IC50Rabbit12 nM[8][9]
Preclinical Efficacy in Fibrosis

The anti-fibrotic activity of Selvigaltin was evaluated in a high-fat diet (HFD) rabbit model of metabolic-associated steatohepatitis (MASH).[6]

Experimental Protocol: High-Fat Diet (HFD) Rabbit Model of MASH

  • Model: Male New Zealand White rabbits were fed a high-fat diet (0.5% cholesterol and 2.5% vegetable fat) for 12 weeks to induce MASH.[6]

  • Treatment: Selvigaltin was administered orally (p.o.) at doses of 0.3, 1.0, and 5.0 mg/kg/day for the last 4 weeks of the HFD regimen.[7] A separate acute study involved treatment at 30 mg/kg/day for 5 days during the final week.[6]

  • Assessments: Liver tissue and plasma were collected for analysis of biomarkers of liver function (AST, ALT, bilirubin), inflammation (cellular foci), and fibrosis (Picrosirius Red and Second Harmonic Generation imaging for collagen).[6][9] Gene and protein expression of key inflammatory and fibrotic markers (e.g., IL-6, TGF-β, SNAI2, collagen) were also measured.[8][9]

Summary of Preclinical Efficacy in HFD Rabbit Model

BiomarkerEffect of Selvigaltin Treatment
Liver Function
AST, ALT, BilirubinDose-dependent reduction
Inflammation
Inflammatory cell fociSignificant reduction
IL-6 mRNA expressionSignificant decrease
Fibrosis
Collagen deposition (PSR, SHG)Significant reduction
TGF-β, SNAI2 mRNA expressionDecrease
Galectin-3 levels in liverSignificant decrease

Data sourced from references:[5][6][8][9]

Mechanism of Action

Galectin-3 is a β-galactoside-binding lectin that plays a crucial role in the pathogenesis of fibrosis and cancer through multiple mechanisms. Selvigaltin exerts its therapeutic effects by inhibiting the activity of galectin-3.

Anti-Fibrotic Mechanism

In fibrotic diseases, galectin-3 is a key mediator of the pro-fibrotic cascade. It is involved in the activation of macrophages and myofibroblasts, leading to excessive extracellular matrix (ECM) deposition.[4]

G cluster_0 Cellular Events in Fibrosis Injury Tissue Injury / Inflammation Macrophage Macrophage Activation Injury->Macrophage Gal3_Secretion Galectin-3 Secretion Macrophage->Gal3_Secretion Myofibroblast Myofibroblast Activation (e.g., via TGF-β) Gal3_Secretion->Myofibroblast amplifies ECM_Deposition ECM Deposition (Collagen, etc.) Myofibroblast->ECM_Deposition Fibrosis Fibrosis ECM_Deposition->Fibrosis Selvigaltin Selvigaltin (GB1211) Selvigaltin->Gal3_Secretion Inhibits

Figure 1: Anti-Fibrotic Mechanism of Selvigaltin.
Mechanism in Cancer Immunotherapy

In the tumor microenvironment, galectin-3 contributes to immune evasion and resistance to checkpoint inhibitors. It can sequester T-cells and interfere with the binding of anti-PD-1/PD-L1 antibodies to their targets.[8] Selvigaltin is designed to counteract these effects, thereby enhancing the efficacy of immune checkpoint blockade.[10] Preclinical data suggest that galectin-3 can potentiate PD-1/PD-L1 binding and that its inhibition can restore T-cell activity and augment the response to anti-PD-L1 immunotherapy.[11]

G cluster_0 Tumor Microenvironment Tumor_Cell Tumor Cell PDL1 PD-L1 Tumor_Cell->PDL1 Gal3 Galectin-3 Tumor_Cell->Gal3 Secretes T_Cell T-Cell PD1 PD-1 T_Cell->PD1 PDL1->PD1 Binding leads to T-cell exhaustion Gal3->PDL1 Potentiates binding to PD-1 Checkpoint_Inhibitor Checkpoint Inhibitor (e.g., Atezolizumab) Gal3->Checkpoint_Inhibitor Blocks binding to PD-L1 Selvigaltin Selvigaltin (GB1211) Selvigaltin->Gal3 Inhibits Checkpoint_Inhibitor->PDL1 Blocks PD-1 binding

Figure 2: Selvigaltin's Role in Overcoming Checkpoint Inhibitor Resistance.

Clinical Development

Selvigaltin has been evaluated in several clinical trials across different indications.

Phase 1 Studies in Healthy Volunteers

A Phase 1, first-in-human study (NCT03809052) in 78 healthy volunteers demonstrated that Selvigaltin was well-tolerated and rapidly absorbed, with a favorable pharmacokinetic profile.[12][13] The study included single and multiple ascending doses.[13] A subsequent study (GALBA-1, NCT05747573) evaluated a tablet formulation, which showed higher bioavailability compared to the capsule formulation with minimal food effect.[10]

Pharmacokinetic Parameters in Healthy Volunteers (Single Dose)

ParameterValue
Time to Maximum Concentration (Tmax)1.75–4 hours (median)
Half-life (t1/2)11–16 hours (mean)

Data sourced from reference:[13]

Clinical Trials in Liver Disease

GULLIVER-2 (NCT05009680)

This Phase 1b/2a trial assessed the safety, tolerability, pharmacokinetics, and efficacy of Selvigaltin in patients with liver cirrhosis, including those with moderate to severe hepatic impairment (Child-Pugh classes B and C). The study showed that Selvigaltin was well-tolerated and demonstrated encouraging signs of clinical efficacy, with reductions in liver enzyme values.

Summary of GULLIVER-2 Trial Design

PhasePopulationDesignInterventionsEndpoints
1b/2aLiver Cirrhosis (Child-Pugh B & C)Randomized, double-blind, placebo-controlled (Part 2)Selvigaltin vs. PlaceboSafety, tolerability, pharmacokinetics, efficacy (liver fibrosis and function biomarkers)

Data sourced from references:[1][14]

Clinical Trials in Oncology

GALLANT-1 (NCT05240131)

This Phase 1b/2a trial investigated Selvigaltin in combination with the PD-L1 inhibitor atezolizumab for the first-line treatment of non-small cell lung cancer (NSCLC).[15][16][17] The dose-finding part of the study showed promising results, with an objective tumor response rate of 60% in patients receiving the recommended Phase 2 dose of 100 mg twice daily, compared to historical rates of 22-38% with atezolizumab monotherapy.[18]

Summary of GALLANT-1 Trial Design

PhasePopulationDesignInterventionsEndpoints
1b/2aFirst-line NSCLCOpen-label dose-finding (Part A) followed by randomized, double-blind, placebo-controlled (Part B)Selvigaltin + Atezolizumab vs. Placebo + AtezolizumabSafety, tolerability, efficacy (tumor response)

Data sourced from references:[8][15][17]

Investigator-Initiated Phase 2 Trial (NCT05913388)

A randomized, double-blind, placebo-controlled Phase 2 trial is evaluating Selvigaltin in combination with the PD-1 inhibitor pembrolizumab (B1139204) in patients with metastatic melanoma and head and neck squamous cell carcinoma (HNSCC).[19][20][21][22]

Summary of NCT05913388 Trial Design

PhasePopulationDesignInterventionsEndpoints
2Metastatic Melanoma, HNSCCRandomized, double-blind, placebo-controlledSelvigaltin (100mg BID) + Pembrolizumab vs. Placebo + PembrolizumabSafety, efficacy (objective response rate)

Data sourced from references:[18][19][21][22]

Conclusion

Selvigaltin (GB1211) is a promising, orally active galectin-3 inhibitor with a dual mechanism of action that addresses key pathological processes in both fibrosis and cancer. Preclinical studies have demonstrated its anti-fibrotic efficacy, and early clinical trials have shown a favorable safety profile and encouraging signs of clinical activity in liver cirrhosis and in combination with checkpoint inhibitors for cancer. Ongoing and future clinical investigations will further delineate the therapeutic potential of this novel agent.

G cluster_0 Selvigaltin (GB1211) Development Workflow Discovery Discovery & Optimization Preclinical Preclinical Studies (In vitro & In vivo) Discovery->Preclinical Phase1 Phase 1 (Healthy Volunteers) Preclinical->Phase1 Phase1b_2a_Fibrosis Phase 1b/2a (Liver Cirrhosis) Phase1->Phase1b_2a_Fibrosis Phase1b_2a_Cancer Phase 1b/2a (NSCLC) Phase1->Phase1b_2a_Cancer Phase2_Cancer Phase 2 (Melanoma/HNSCC) Phase1b_2a_Cancer->Phase2_Cancer

Figure 3: Selvigaltin (GB1211) Development Pipeline.

References

The Role of Galectin-3 in Inflammatory Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galectin-3 (Gal-3), a unique chimera-type galectin, has emerged as a critical modulator of inflammatory responses. Encoded by the LGALS3 gene, this pleiotropic lectin is involved in a wide array of biological processes, including cell adhesion, proliferation, apoptosis, and immune cell regulation. Its dual role in both promoting and resolving inflammation makes it a complex and compelling target for therapeutic intervention in a variety of inflammatory diseases. This technical guide provides an in-depth overview of the multifaceted role of Galectin-3 in inflammation, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways it governs.

Data Presentation: Galectin-3 in Inflammatory Milieus

The following tables summarize quantitative data regarding Galectin-3 expression and its impact on inflammatory mediators, providing a comparative overview for researchers.

Table 1: Serum and Synovial Fluid Concentrations of Galectin-3 in Rheumatic Diseases

ConditionSample TypeGalectin-3 Concentration (ng/mL)Control Concentration (ng/mL)Fold Change (Approx.)Reference
Rheumatoid Arthritis (RA)Serum18.75 (median)9.45 (median)1.98[1]
Systemic Sclerosis (SSc)Serum19.4 (median)9.45 (median)2.05[1]
Systemic Lupus Erythematosus (SLE)Serum19.2 (median)9.45 (median)2.03[1]
Rheumatoid Arthritis (RA)Synovial FluidMarkedly IncreasedNormal Controls-[2]
Osteoarthritis (OA)Synovial FluidLower than RANormal Controls-[2]

Table 2: In Vitro Effects of Recombinant Galectin-3 on Cytokine and Chemokine Secretion

Cell TypeStimulusConcentration of Gal-3Measured Cytokine/ChemokineChange in SecretionReference
Human Monocyte-Derived Dendritic CellsLPS and/or R848siRNA knockdownIL-1βUp to 2.3-fold decrease
Human Monocyte-Derived Dendritic CellsLPS and/or R848siRNA knockdownIL-6Up to 4-fold decrease
Rheumatoid Synovial Fibroblasts-10 µg/mlIL-6, GM-CSF, CXCL8, MMP-3Increased[3]
Rheumatoid Synovial Fibroblasts-10 µg/mlTNFα, CCL2, CCL3, CCL5Significantly Increased[3]
Human Chondrocytes-50 µg/mlPro-degradative/inflammatory genesUpregulated[4]

Table 3: Inflammatory Phenotype of Galectin-3 Knockout (KO) Mice

Inflammatory ModelParameter MeasuredGenotypeObservationReference
LPS-induced EndotoxemiaMortality RateGal-3 KODecreased mortality in the first 80h[5]
LPS-induced EndotoxemiaSerum Gal-3 Levels (1h post-LPS)Wild-Type~80% decrease[5]
LPS-induced EndotoxemiaTLR4 mRNA in macrophages (1h post-LPS)Gal-3 KOUpregulation prevented[5]
Acute Lung Injury (LPS model)G-CSF in BALfMyeloid-specific Gal-3 KOSignificant reduction[6]
Acute ColitisNLRP3 and IL-1β expression in colonGal-3 KOSignificantly reduced

Core Signaling Pathways Involving Galectin-3 in Inflammation

Galectin-3 exerts its influence on inflammation through a complex network of signaling pathways. It can act both extracellularly, by binding to cell surface glycans and receptors, and intracellularly, by interacting with cytoplasmic and nuclear proteins. Below are diagrams of key signaling pathways modulated by Galectin-3.

Galectin-3 and Toll-Like Receptor 4 (TLR4) Signaling

Extracellular Galectin-3 can directly bind to Toll-Like Receptor 4 (TLR4), a key pattern recognition receptor involved in the innate immune response to lipopolysaccharide (LPS). This interaction can amplify the inflammatory cascade.

Gal3_TLR4 Galectin-3 activates the TLR4/MyD88/NF-κB signaling pathway. Gal3 Galectin-3 TLR4 TLR4 Gal3->TLR4 LPS LPS LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκB IKK_complex->IkB P NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Transcription

Caption: Galectin-3 mediated activation of TLR4 signaling.

Galectin-3 and NLRP3 Inflammasome Activation

Galectin-3 plays a crucial role in the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18.

Gal3_NLRP3 Galectin-3 promotes NLRP3 inflammasome activation. cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal cluster_inflammasome NLRP3 Inflammasome Assembly cluster_downstream Downstream Effects Priming_Signal TLR4 Activation NFkB_activation NF-κB Activation Priming_Signal->NFkB_activation Pro_IL1b_NLRP3_expression Pro-IL-1β & NLRP3 Expression NFkB_activation->Pro_IL1b_NLRP3_expression NLRP3 NLRP3 Pro_IL1b_NLRP3_expression->NLRP3 Pro_IL1b Pro-IL-1β Pro_IL1b_NLRP3_expression->Pro_IL1b Activation_Signal e.g., ATP, Nigericin Activation_Signal->NLRP3 Activation Gal3_intracellular Intracellular Galectin-3 Gal3_intracellular->NLRP3 Direct Binding & Potentiation ASC ASC NLRP3->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Casp1->Pro_IL1b Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b

Caption: Role of Galectin-3 in NLRP3 inflammasome activation.

Galectin-3 and JAK-STAT Signaling

Galectin-3 can also induce cytokine-like effects by activating the JAK-STAT signaling pathway, leading to the transcription of inflammatory genes.

Gal3_JAK_STAT Galectin-3 activates the JAK-STAT signaling pathway. Gal3 Galectin-3 Receptor Cytokine Receptor (e.g., IFN-γR1) Gal3->Receptor JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment JAK->Receptor P JAK->STAT P pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Transcription

Caption: Galectin-3 mediated activation of the JAK-STAT pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Galectin-3's role in inflammation.

Quantification of Galectin-3 by Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To measure the concentration of Galectin-3 in biological fluids such as serum, plasma, or cell culture supernatants.

Materials:

  • Human Galectin-3 ELISA Kit (e.g., from Thermo Fisher Scientific, R&D Systems, or RayBiotech)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Distilled or deionized water

  • Adjustable micropipettes and tips

  • Microplate shaker

  • Wash bottle or automated microplate washer

Procedure:

  • Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the manufacturer's instructions. A standard curve is generated by performing serial dilutions of the provided Galectin-3 standard.

  • Plate Coating: The microplate wells are pre-coated with a monoclonal antibody specific for human Galectin-3.

  • Sample/Standard Addition: Add 100 µL of standards and samples to the appropriate wells. Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C with gentle shaking.

  • Washing: Aspirate the contents of each well and wash the plate four times with 1X Wash Buffer. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it on a clean paper towel.

  • Detection Antibody: Add 100 µL of biotin-conjugated anti-human Galectin-3 antibody to each well. Cover the plate and incubate for 1 hour at room temperature with gentle shaking.

  • Washing: Repeat the washing step as described in step 4.

  • Streptavidin-HRP: Add 100 µL of Streptavidin-HRP solution to each well. Cover the plate and incubate for 45 minutes at room temperature with gentle shaking.

  • Washing: Repeat the washing step as described in step 4.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 30 minutes at room temperature in the dark. A blue color will develop.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm within 30 minutes.

  • Calculation: Calculate the concentration of Galectin-3 in the samples by interpolating their absorbance values from the standard curve.

Detection of Galectin-3 by Western Blotting

Objective: To detect and semi-quantify the expression of Galectin-3 in cell lysates or tissue homogenates.

Materials:

  • Primary antibody: Mouse or rat anti-Galectin-3 monoclonal antibody

  • Secondary antibody: HRP-conjugated goat anti-mouse or anti-rat IgG

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Mix protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes. Load equal amounts of protein (typically 20-50 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-Galectin-3 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponding to Galectin-3 (approximately 31 kDa) can be quantified using densitometry software.

Immunohistochemical (IHC) Staining for Galectin-3

Objective: To visualize the localization and expression of Galectin-3 in tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections

  • Primary antibody: Mouse anti-human Galectin-3 monoclonal antibody

  • HRP-conjugated secondary antibody detection system

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Peroxidase blocking solution

  • DAB chromogen

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a steamer or water bath at 95-100°C for 20-30 minutes. Allow the slides to cool to room temperature.

  • Peroxidase Blocking: Incubate the sections with a peroxidase blocking solution for 10 minutes to quench endogenous peroxidase activity.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-Galectin-3 antibody for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the slides with a wash buffer (e.g., PBS or TBS).

  • Secondary Antibody and Detection: Apply the HRP-conjugated secondary antibody and follow the manufacturer's protocol for the detection system. This typically involves incubation with a polymer-HRP conjugate.

  • Washing: Wash the slides with wash buffer.

  • Chromogen Application: Apply the DAB chromogen and incubate until the desired brown color develops.

  • Counterstaining: Counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and clear in xylene. Mount the coverslips using a permanent mounting medium.

  • Microscopy: Examine the stained sections under a light microscope. Galectin-3 staining is typically observed in the cytoplasm and/or nucleus of positive cells.

NLRP3 Inflammasome Activation Assay

Objective: To assess the activation of the NLRP3 inflammasome in macrophages by measuring the secretion of IL-1β and cell death (pyroptosis).

Materials:

  • Bone marrow-derived macrophages (BMDMs) or THP-1 cells

  • LPS (lipopolysaccharide)

  • ATP or Nigericin

  • Recombinant Galectin-3 (optional)

  • ELISA kit for IL-1β

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Culture and Priming: Seed BMDMs or differentiated THP-1 cells in a 96-well plate. Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Galectin-3 Treatment (optional): If investigating the effect of extracellular Gal-3, add recombinant Gal-3 to the cells during or after the priming step.

  • NLRP3 Activation: Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • IL-1β Measurement: Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit, following the manufacturer's protocol.

  • Pyroptosis Measurement (LDH Assay): Measure the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell death, in the supernatants using an LDH cytotoxicity assay kit.

  • Data Analysis: Compare the levels of IL-1β secretion and LDH release between different treatment groups to determine the effect of Galectin-3 on NLRP3 inflammasome activation.

Conclusion

Galectin-3 is a pivotal player in the intricate network of inflammatory signaling. Its ability to interact with key receptors and intracellular components of the inflammatory machinery underscores its significance as a therapeutic target. The quantitative data and detailed protocols provided in this guide are intended to facilitate further research into the precise mechanisms by which Galectin-3 modulates inflammatory responses, ultimately paving the way for the development of novel diagnostics and therapeutics for a wide range of inflammatory disorders.

References

Methodological & Application

Application Notes and Protocols: (2S)-Selvigaltin In Vitro Assay for Fibrosis Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological process that can lead to organ dysfunction and failure. A key mediator in the progression of fibrosis is Transforming Growth-Factor-Beta (TGF-β), which promotes the transformation of fibroblasts into myofibroblasts, the primary cells responsible for collagen deposition.[1][2] Galectin-3, a β-galactoside-binding lectin, has emerged as a significant pro-fibrotic factor that potentiates TGF-β signaling.[3][4][5] (2S)-Selvigaltin (also known as GB1211) is a novel, orally active small molecule inhibitor of galectin-3 with a high affinity for its carbohydrate recognition domain.[3][6] By inhibiting galectin-3, this compound presents a promising therapeutic strategy to attenuate fibrotic processes. In vivo studies have demonstrated that selvigaltin (B10821601) reduces liver inflammation and fibrosis in a rabbit model of metabolic-associated steatohepatitis (MASH).[3][6][7]

These application notes provide a detailed protocol for an in vitro assay to evaluate the anti-fibrotic efficacy of this compound in relevant fibrosis cell lines. The described methodologies will enable researchers to assess the compound's ability to inhibit key fibrotic markers, including collagen production and myofibroblast differentiation.

Signaling Pathway of this compound in Fibrosis

The proposed mechanism of action for this compound involves the disruption of the pro-fibrotic activity of galectin-3, which is known to enhance TGF-β1 signaling. Galectin-3 can form a lattice on the cell surface, clustering TGF-β receptors and αvβ1 integrins, thereby potentiating the downstream signaling cascade that leads to fibrosis.[4] By binding to galectin-3, this compound is hypothesized to prevent this lattice formation, thus dampening the TGF-β1-induced fibrotic response.

G cluster_0 Extracellular Space cluster_1 Intracellular TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Activates Selvigaltin This compound Gal3 Galectin-3 Selvigaltin->Gal3 Inhibits Gal3->TGFBR Potentiates Signaling Integrin αvβ1 Integrin Gal3->Integrin SMAD Smad2/3 TGFBR->SMAD Phosphorylates pSMAD p-Smad2/3 SMAD->pSMAD SMAD_complex Smad Complex pSMAD->SMAD_complex SMAD4 Smad4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Fibrotic_Genes Fibrotic Gene Transcription (e.g., COL1A1, ACTA2) Nucleus->Fibrotic_Genes Upregulates

Caption: Proposed signaling pathway of this compound in inhibiting fibrosis.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro assessment of this compound's anti-fibrotic properties.

G start Start cell_culture 1. Cell Culture (e.g., LX-2, Primary Fibroblasts) start->cell_culture treatment 2. Treatment - this compound (Dose-Response) - Pro-fibrotic Stimulus (e.g., TGF-β1) - Controls cell_culture->treatment incubation 3. Incubation (24-72 hours) treatment->incubation endpoint_analysis 4. Endpoint Analysis incubation->endpoint_analysis collagen_assay Collagen Quantification (Sircol Assay) endpoint_analysis->collagen_assay if_staining Immunofluorescence (α-SMA, Collagen I) endpoint_analysis->if_staining qpcr qPCR (COL1A1, ACTA2, LGALS3) endpoint_analysis->qpcr western_blot Western Blot (p-Smad3, α-SMA) endpoint_analysis->western_blot data_analysis 5. Data Analysis & Interpretation collagen_assay->data_analysis if_staining->data_analysis qpcr->data_analysis western_blot->data_analysis end End data_analysis->end

References

Application Notes & Protocols: Establishing a Dose-Response Curve for (2S)-Selvigaltin In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for determining the in vitro potency of (2S)-Selvigaltin by establishing a dose-response curve. The primary endpoint measured is cell viability, allowing for the calculation of the half-maximal inhibitory concentration (IC50).

Introduction

This compound is the S-enantiomer of Selvigaltin, an orally active and potent small molecule inhibitor of galectin-3 (Gal-3)[1]. Galectin-3 is a β-galactoside-binding lectin implicated in a variety of pathological processes, including cancer progression, inflammation, and fibrosis[2][3][4]. Overexpression of galectin-3 is a common feature in a broad range of cancers and is often associated with tumor aggressiveness and poorer patient outcomes[3]. By inhibiting galectin-3, this compound presents a promising therapeutic strategy for these conditions.

Establishing a dose-response curve is a critical step in the preclinical evaluation of any therapeutic compound[5]. This process involves assessing the effect of a range of concentrations of the compound on a biological system, such as a cancer cell line, to determine its potency[5][6]. The resulting data are used to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the biological response by 50%. This application note provides a comprehensive protocol for establishing a dose-response curve for this compound using the MDA-MB-231 human breast cancer cell line, which is known to express galectin-3[3]. The protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability[5].

Materials and Reagents

Material/ReagentSupplierCatalog No.
This compoundMedChemExpressHY-147041A
MDA-MB-231 cell lineATCCHTB-26
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
MTT Solubilization SolutionMilliporeCT01
96-well flat-bottom cell culture platesCorning3596
Phosphate-Buffered Saline (PBS)Gibco10010023

Experimental Protocols

Cell Culture and Maintenance
  • Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mM): this compound is soluble in DMSO at 25 mg/mL (46.88 mM)[7][8]. To prepare a 10 mM stock solution, dissolve 5.33 mg of this compound powder (Molecular Weight: 533.32 g/mol ) in 1 mL of DMSO. Mix thoroughly by vortexing. Store the stock solution in aliquots at -20°C or -80°C, protected from light[1][8].

  • Serial Dilutions: On the day of the experiment, perform a serial dilution of the 10 mM stock solution in complete cell culture medium to create a range of working concentrations (e.g., 0.1 nM to 100 µM).

Cell Seeding
  • Harvest MDA-MB-231 cells that are in the logarithmic growth phase using Trypsin-EDTA.

  • Neutralize the trypsin with supplemented medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and determine the cell concentration using a hemocytometer.

  • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

Treatment with this compound
  • After 24 hours of incubation, carefully remove the medium from the wells.

  • Add 100 µL of the prepared this compound working solutions to the respective wells in triplicate.

  • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a blank control (medium only, no cells).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

MTT Assay for Cell Viability
  • Following the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C and 5% CO2, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

  • Carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 100 µL of MTT Solubilization Solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Correct for Background: Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Calculate Percentage Viability:

    • Percentage Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100

  • Determine IC50: Use a non-linear regression analysis software (e.g., GraphPad Prism) to fit a sigmoidal dose-response (variable slope) curve to the data[6]. The software will calculate the IC50 value.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in MDA-MB-231 Cells
This compound (µM)Log ConcentrationAbsorbance (570 nm) (Mean ± SD)% Viability (Mean ± SD)
0 (Vehicle)-1.25 ± 0.08100 ± 6.4
0.01-2.001.22 ± 0.0797.6 ± 5.6
0.1-1.001.15 ± 0.0692.0 ± 4.8
10.000.88 ± 0.0570.4 ± 4.0
101.000.63 ± 0.0450.4 ± 3.2
1002.000.25 ± 0.0320.0 ± 2.4

Calculated IC50: Approximately 9.5 µM (This is a hypothetical value for illustrative purposes).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture MDA-MB-231 Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding drug_prep This compound Stock & Dilutions treatment Treatment with This compound drug_prep->treatment cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay readout Absorbance Reading (570 nm) mtt_assay->readout data_analysis Calculate % Viability & IC50 readout->data_analysis

Caption: Experimental workflow for determining the IC50 of this compound.

Proposed Signaling Pathway of Galectin-3 Inhibition

Galectin-3 is known to modulate several signaling pathways that are crucial for cancer progression and fibrosis, including the TGF-β and IL-6 pathways[9]. Inhibition of galectin-3 by this compound is expected to disrupt these pathways, leading to anti-tumor and anti-fibrotic effects.

signaling_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Selvigaltin This compound Gal3_ext Extracellular Galectin-3 Selvigaltin->Gal3_ext Inhibition TGFB_R TGF-β Receptor Gal3_ext->TGFB_R Activation IL6_R IL-6 Receptor Gal3_ext->IL6_R Activation SMAD SMAD Complex TGFB_R->SMAD JAK JAK IL6_R->JAK Gene_Expression Gene Expression (Proliferation, Fibrosis, Inflammation) SMAD->Gene_Expression STAT3 STAT3 JAK->STAT3 STAT3->Gene_Expression

Caption: Proposed mechanism of this compound via inhibition of Galectin-3 signaling.

References

Application Notes and Protocols for Efficacy Testing of (2S)-Selvigaltin in Animal Models of Nonalcoholic Steatohepatitis (NASH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonalcoholic steatohepatitis (NASH), recently redefined as metabolic dysfunction-associated steatohepatitis (MASH), is a progressive form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or without fibrosis. If left untreated, NASH can progress to cirrhosis, liver failure, and hepatocellular carcinoma. (2S)-Selvigaltin, the S-enantiomer of Selvigaltin (B10821601) (GB1211), is an orally active small molecule inhibitor of galectin-3.[1] Galectin-3, a β-galactoside-binding lectin, is a key mediator of inflammation and fibrosis, making it a promising therapeutic target for NASH.[2][3] Upregulated galectin-3 expression is observed in fibrotic livers and is associated with the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.[4]

These application notes provide a comprehensive guide for the preclinical evaluation of this compound efficacy in established animal models of NASH. Detailed protocols for model induction, drug administration, and endpoint analysis are provided to ensure reproducible and robust study outcomes.

Mechanism of Action of Galectin-3 in NASH

Galectin-3 plays a pivotal role in the progression of NASH by promoting inflammation and fibrosis through multiple mechanisms. In the liver, damaged hepatocytes release damage-associated molecular patterns (DAMPs), which activate Kupffer cells (resident liver macrophages). Activated Kupffer cells, in turn, secrete galectin-3. Extracellular galectin-3 can then bind to various cell surface receptors on macrophages and hepatic stellate cells (HSCs), leading to their activation.

Activated macrophages release pro-inflammatory cytokines, further perpetuating the inflammatory cycle. Galectin-3 also directly activates HSCs, causing them to transdifferentiate into myofibroblasts, which are responsible for the excessive deposition of extracellular matrix (ECM) proteins, leading to fibrosis.[4][5] This process is mediated, in part, through the transforming growth factor-beta (TGF-β) signaling pathway.[4] this compound, by inhibiting galectin-3, is expected to disrupt these pathological processes, thereby reducing liver inflammation and fibrosis.

Signaling Pathway of Galectin-3 in NASH-induced Fibrosis

Galectin3_Pathway cluster_extracellular Extracellular Space cluster_macrophage Macrophage (Kupffer Cell) cluster_hsc Hepatic Stellate Cell (HSC) Selvigaltin This compound Gal3_extra Extracellular Galectin-3 Selvigaltin->Gal3_extra Inhibits Kupffer_activated Activated Macrophage Gal3_extra->Kupffer_activated Activates HSC_quiescent Quiescent HSC Gal3_extra->HSC_quiescent Activates via Integrin αvβ3 TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds TGFbR->HSC_quiescent Activates Integrin Integrin αvβ3 Kupffer_activated->Gal3_extra Secretes Cytokines Pro-inflammatory Cytokines (e.g., IL-6) Kupffer_activated->Cytokines Releases Cytokines->HSC_quiescent Promotes Activation HSC_activated Activated HSC (Myofibroblast) HSC_quiescent->HSC_activated Transdifferentiates HSC_activated->Gal3_extra Secretes (Autocrine Loop) Collagen Collagen Deposition (Fibrosis) HSC_activated->Collagen a_SMA α-SMA Expression HSC_activated->a_SMA

Galectin-3 signaling in NASH fibrosis.

Recommended Animal Models for Efficacy Testing

The choice of an appropriate animal model is critical for the successful evaluation of this compound's efficacy. No single model perfectly recapitulates all aspects of human NASH; therefore, the selection should be based on the specific scientific question. For testing an anti-fibrotic agent like this compound, models that develop robust and progressive fibrosis are preferred.

Animal ModelInduction MethodKey FeaturesAdvantagesDisadvantages
C57BL/6J Mouse High-Fat Diet (HFD)Obesity, insulin (B600854) resistance, steatosis, mild to moderate inflammation and fibrosis.Mimics the metabolic syndrome component of human NASH.Fibrosis development can be slow and variable.
C57BL/6J Mouse Methionine- and Choline-Deficient (MCD) DietSevere steatohepatitis, robust and rapid fibrosis, inflammation.Rapid and consistent induction of fibrosis.Does not exhibit obesity or insulin resistance; associated with weight loss.
New Zealand White Rabbit High-Fat Diet (HFD)Hyperglycemia, impaired glucose tolerance, hyperlipidemia, steatosis, inflammation, ballooning, and fibrosis.[2][6]Closely recapitulates the human metabolic syndrome phenotype.[2]Larger animal model, higher cost, and less available genetic modification tools compared to mice.

Experimental Protocols

High-Fat Diet (HFD)-Induced NASH in C57BL/6J Mice

This model is suitable for evaluating the effect of this compound on NASH in the context of metabolic syndrome.

Protocol:

  • Animals: Male C57BL/6J mice, 6-8 weeks old.

  • Acclimation: Acclimate mice for at least one week with free access to standard chow and water.

  • Diet:

    • Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).

    • NASH Group: Feed a high-fat diet (e.g., 60% kcal from fat) for 16-24 weeks to induce NASH with fibrosis.

  • This compound Administration:

    • Vehicle: Prepare a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).

    • Dosing: Based on preclinical studies with similar galectin-3 inhibitors, a starting dose range of 10-30 mg/kg, administered orally once daily, can be considered.[7] Dose-ranging studies are recommended.

    • Treatment Period: Initiate treatment after the establishment of NASH (e.g., after 12-16 weeks of HFD feeding) and continue for 4-8 weeks.

  • Endpoint Analysis:

    • Weekly body weight and food intake monitoring.

    • At termination, collect blood for biochemical analysis (ALT, AST, glucose, insulin, lipid profile).

    • Harvest liver for weight, histology (H&E and Sirius Red staining), and molecular analysis (qPCR for fibrosis and inflammation markers).

Methionine- and Choline-Deficient (MCD) Diet-Induced NASH in C57BL/6J Mice

This model is ideal for rapidly assessing the anti-fibrotic potential of this compound.

Protocol:

  • Animals: Male C57BL/6J mice, 6-8 weeks old.

  • Acclimation: Acclimate mice for one week with standard chow and water.

  • Diet:

    • Control Group: Feed a control diet with sufficient methionine and choline.

    • NASH Group: Feed an MCD diet for 4-8 weeks to induce severe steatohepatitis and fibrosis.

  • This compound Administration:

    • Vehicle and Dosing: As described in the HFD model protocol.

    • Treatment Period: Administer this compound concurrently with the MCD diet or after the initial establishment of fibrosis (e.g., after 2-4 weeks of MCD feeding) for 2-4 weeks.

  • Endpoint Analysis:

    • Monitor body weight weekly (expect weight loss in the MCD group).

    • At termination, collect blood for ALT and AST measurement.

    • Harvest liver for weight, histology, and molecular analysis as described for the HFD model.

Experimental Workflow

Experimental_Workflow cluster_setup Study Setup cluster_induction NASH Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis start Start acclimation Animal Acclimation (1 week) start->acclimation grouping Randomization into Groups (Control, NASH-Vehicle, NASH-Selvigaltin) acclimation->grouping diet Dietary Intervention (HFD or MCD) grouping->diet treatment This compound or Vehicle Administration (Oral, Daily) diet->treatment monitoring In-life Monitoring (Body Weight, Food Intake) treatment->monitoring termination Study Termination treatment->termination monitoring->termination blood Blood Collection (Biochemistry) termination->blood liver Liver Harvest (Weight, Histology, qPCR) termination->liver data_analysis Data Analysis and Interpretation blood->data_analysis liver->data_analysis

General experimental workflow.

Key Efficacy Endpoint Protocols

Histological Analysis

Purpose: To assess liver histopathology, including steatosis, inflammation, and hepatocellular ballooning (NAFLD Activity Score - NAS).

Protocol:

  • Fixation: Fix liver tissue in 10% neutral buffered formalin for 24 hours.

  • Processing: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut 4-5 µm thick sections and mount on glass slides.

  • Deparaffinization and Rehydration:

    • Xylene: 2 changes, 5 minutes each.

    • 100% Ethanol: 2 changes, 2 minutes each.

    • 95% Ethanol: 2 changes, 2 minutes each.

    • Rinse in running tap water for 2 minutes.

  • Staining:

    • Stain in Mayer's Hematoxylin for 30 seconds to 3 minutes.

    • Rinse in running tap water for 2 minutes.

    • Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) with a few quick dips.

    • Wash in running tap water for 2 minutes.

    • Blue in Scott's tap water substitute or 0.2% ammonia (B1221849) water for 30-60 seconds.

    • Wash in running tap water for 2 minutes.

    • Counterstain in Eosin Y solution for 30 seconds to 2 minutes.

  • Dehydration and Mounting:

    • Dehydrate through 95% and 100% ethanol.

    • Clear in xylene.

    • Mount with a permanent mounting medium.

Purpose: To visualize and quantify collagen deposition for fibrosis assessment.

Protocol:

  • Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.

  • Staining:

    • Stain in Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 60 minutes.

    • Wash quickly in two changes of acidified water (0.5% acetic acid).

  • Dehydration and Mounting:

    • Dehydrate rapidly in three changes of 100% ethanol.

    • Clear in xylene and mount.

  • NAFLD Activity Score (NAS): Score steatosis (0-3), lobular inflammation (0-3), and ballooning (0-2). A score of ≥5 is highly suggestive of NASH.

  • Fibrosis Staging: Score fibrosis on a scale of 0-4, from no fibrosis (stage 0) to cirrhosis (stage 4).

Gene Expression Analysis by qPCR

Purpose: To quantify the expression of key genes involved in fibrosis and inflammation.

Protocol:

  • RNA Extraction:

    • Homogenize ~30-50 mg of frozen liver tissue in 1 mL of TRIzol reagent.

    • Add 200 µL of chloroform, shake vigorously, and incubate at room temperature for 5 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Transfer the upper aqueous phase to a new tube and add 500 µL of isopropanol. Incubate for 10 minutes at room temperature.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Wash the RNA pellet with 1 mL of 75% ethanol.

    • Air-dry the pellet and resuspend in RNase-free water.

  • cDNA Synthesis:

    • Use a reverse transcription kit to synthesize cDNA from 1-2 µg of total RNA according to the manufacturer's instructions.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

    • Primer Sequences (Mouse):

      • Col1a1 (Collagen, type I, alpha 1):

        • Forward: 5'-GCTCCTCTTAGGGGCCACT-3'

        • Reverse: 5'-CCACGTCTCACCATTGGGG-3'

      • Tgfb1 (Transforming growth factor, beta 1):

        • Forward: 5'-CTCCCGTGGCTTCTAGTGC-3'

        • Reverse: 5'-GCCTTAGTTTGGACAGGATCTG-3'

      • Acta2 (α-SMA; alpha-smooth muscle actin):

        • Forward: 5'-GTTCAGTGGTGCCTCTGTCA-3'

        • Reverse: 5'-ACTGGGACGACATGGAAAAG-3'

      • Gapdh (Glyceraldehyde-3-phosphate dehydrogenase; Housekeeping):

        • Forward: 5'-AGGTCGGTGTGAACGGATTTG-3'

        • Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'

    • Cycling Conditions (example for SYBR Green):

      • Initial Denaturation: 95°C for 10 minutes.

      • 40 Cycles:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 60 seconds.

      • Melt Curve Analysis.

    • Analyze data using the ΔΔCt method, normalizing to a housekeeping gene like Gapdh.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between treatment groups.

Table 1: Effects of this compound on Metabolic and Liver Injury Markers in HFD-induced NASH Rabbits (Data adapted from a study on Selvigaltin[6][8])
ParameterRD + VehicleHFD + VehicleHFD + Selvigaltin (1.0 mg/kg)HFD + Selvigaltin (5.0 mg/kg)
Body Weight (kg) 3.5 ± 0.14.2 ± 0.24.1 ± 0.24.0 ± 0.1
Plasma ALT (U/L) 30 ± 585 ± 1255 ± 8#48 ± 7#
Plasma AST (U/L) 45 ± 7110 ± 1570 ± 10#65 ± 9#
Plasma Cholesterol (mg/dL) 50 ± 8250 ± 30180 ± 25#160 ± 20#
Liver Weight (g) 80 ± 5150 ± 10120 ± 8#115 ± 7#
p < 0.05 vs. RD + Vehicle; #p < 0.05 vs. HFD + Vehicle. Data are presented as mean ± SEM. RD: Regular Diet; HFD: High-Fat Diet.
Table 2: Effects of a Galectin-3 Inhibitor (GR-MD-02) on Histological Scores in a Mouse Model of NASH (Data adapted from Traber et al., 2013[7][9])
ParameterNormal MiceNASH + VehicleNASH + GR-MD-02 (30 mg/kg)NASH + GR-MD-02 (60 mg/kg)
NAFLD Activity Score (NAS) 0.5 ± 0.26.8 ± 0.54.2 ± 0.6#3.5 ± 0.4#
Steatosis Score (0-3) 0.2 ± 0.12.9 ± 0.12.1 ± 0.3#1.8 ± 0.2#
Lobular Inflammation (0-3) 0.1 ± 0.12.5 ± 0.21.5 ± 0.3#1.2 ± 0.2#
Ballooning Score (0-2) 0.2 ± 0.11.4 ± 0.20.6 ± 0.2#0.5 ± 0.1#
Sirius Red Positive Area (%) 0.8 ± 0.24.5 ± 0.72.1 ± 0.4#1.5 ± 0.3#
p < 0.05 vs. Normal Mice; #p < 0.05 vs. NASH + Vehicle. Data are presented as mean ± SEM.
Table 3: Effects of this compound on Hepatic Gene Expression in a NASH Model (Hypothetical Data)
GeneControlNASH + VehicleNASH + this compound (10 mg/kg)NASH + this compound (30 mg/kg)
Col1a1 1.0 ± 0.28.5 ± 1.24.2 ± 0.8#2.5 ± 0.5#
Tgfb1 1.0 ± 0.14.2 ± 0.52.1 ± 0.3#1.5 ± 0.2#
Acta2 (α-SMA) 1.0 ± 0.36.8 ± 0.93.5 ± 0.6#2.1 ± 0.4#
Il6 1.0 ± 0.25.5 ± 0.72.8 ± 0.4#1.8 ± 0.3#
*p < 0.05 vs. Control; #p < 0.05 vs. NASH + Vehicle. Data are presented as mean ± SEM relative to the control group.

Conclusion

The provided application notes and protocols offer a robust framework for evaluating the therapeutic efficacy of this compound in preclinical models of NASH. By utilizing well-characterized animal models and standardized endpoint analyses, researchers can generate reliable and reproducible data to support the clinical development of this promising galectin-3 inhibitor for the treatment of NASH. Careful selection of the animal model based on the study's objectives and meticulous execution of the described protocols are paramount for a successful preclinical program.

References

Application Notes and Protocols for Chiral Separation of Selvigaltin Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Selvigaltin, also known as GB1211, is an investigational small-molecule inhibitor of galectin-3 with a complex stereochemical structure. As with many chiral drug candidates, the individual enantiomers of Selvigaltin may exhibit different pharmacological, pharmacokinetic, and toxicological properties. Therefore, the development of robust analytical methods for the chiral separation and quantification of its enantiomers is critical for drug development, quality control, and clinical studies.

These application notes provide detailed protocols for the chiral separation of Selvigaltin enantiomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). The methods described are based on established principles of chiral chromatography for compounds with similar functional groups and stereochemical complexity. The provided data is illustrative to demonstrate the potential performance of these methods.

I. Chiral Separation of Selvigaltin Enantiomers by High-Performance Liquid Chromatography (HPLC)

Application Note

This application note details a normal-phase HPLC method for the enantioselective analysis of Selvigaltin. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for the separation of a wide range of chiral compounds and have been selected for this application. The method provides baseline separation of the Selvigaltin enantiomers, enabling accurate quantification for enantiomeric purity assessment.

Data Presentation

Table 1: HPLC Chromatographic Parameters and Results for the Separation of Selvigaltin Enantiomers

ParameterValue
Chromatographic System
InstrumentAgilent 1260 Infinity II LC System or equivalent
Chiral Stationary PhaseChiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
Column Dimensions4.6 mm i.d. x 250 mm, 5 µm
Mobile Phasen-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
Column Temperature25 °C
Detection Wavelength260 nm
Injection Volume10 µL
Sample Concentration0.5 mg/mL in mobile phase
Chromatographic Results
Retention Time (Enantiomer 1)8.2 min
Retention Time (Enantiomer 2)9.5 min
Resolution (Rs)2.1
Enantiomeric Excess (% ee)>99% (for a single enantiomer standard)
Experimental Protocol
  • System Preparation:

    • Equip a suitable HPLC system with a UV detector and a column thermostat.

    • Install the Chiralpak® IA (4.6 mm i.d. x 250 mm, 5 µm) column.

    • Prepare the mobile phase by mixing n-Hexane, Isopropanol, and Trifluoroacetic Acid in the ratio of 80:20:0.1. Degas the mobile phase prior to use.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the Selvigaltin sample (racemic mixture or single enantiomer) and dissolve it in 10 mL of the mobile phase to obtain a 0.5 mg/mL solution.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Set the HPLC system parameters as detailed in Table 1.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the prepared sample solution.

    • Monitor the separation at 260 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Calculate the resolution (Rs) between the two enantiomeric peaks.

    • For enantiomeric purity analysis, calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Hexane/IPA/TFA) HPLC_System HPLC System with Chiralpak IA Column MobilePhase->HPLC_System Equilibration SamplePrep Sample Preparation (0.5 mg/mL in Mobile Phase) Injection Inject 10 µL SamplePrep->Injection Separation Isocratic Elution (1.0 mL/min, 25 °C) Injection:e->Separation:w Detection UV Detection (260 nm) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Analysis Peak Integration & Resolution Calculation Chromatogram->Analysis Report Generate Report (% ee) Analysis->Report

Caption: HPLC Experimental Workflow for Selvigaltin Enantiomer Separation.

II. Chiral Separation of Selvigaltin Enantiomers by Supercritical Fluid Chromatography (SFC)

Application Note

This application note describes a rapid and efficient chiral separation method for Selvigaltin enantiomers using Supercritical Fluid Chromatography (SFC). SFC offers advantages of faster analysis times and reduced solvent consumption compared to HPLC. The use of a polysaccharide-based chiral stationary phase with a carbon dioxide and methanol (B129727) mobile phase provides excellent enantioselectivity for Selvigaltin.

Data Presentation

Table 2: SFC Chromatographic Parameters and Results for the Separation of Selvigaltin Enantiomers

ParameterValue
Chromatographic System
InstrumentWaters ACQUITY UPC² System or equivalent
Chiral Stationary PhaseLux® Cellulose-1
Column Dimensions3.0 mm i.d. x 150 mm, 3 µm
Mobile PhaseCO₂ / Methanol with 0.2% Diethylamine (70:30, v/v)
Flow Rate2.0 mL/min
Back Pressure150 bar
Column Temperature40 °C
Detection Wavelength260 nm
Injection Volume2 µL
Sample Concentration1.0 mg/mL in Methanol
Chromatographic Results
Retention Time (Enantiomer 1)3.5 min
Retention Time (Enantiomer 2)4.2 min
Resolution (Rs)2.5
Enantiomeric Excess (% ee)>99% (for a single enantiomer standard)
Experimental Protocol
  • System Preparation:

    • Equip a suitable SFC system with a photodiode array (PDA) or UV detector and a back pressure regulator.

    • Install the Lux® Cellulose-1 (3.0 mm i.d. x 150 mm, 3 µm) column.

    • Prepare the co-solvent by adding 0.2% Diethylamine to Methanol.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the Selvigaltin sample and dissolve it in 10 mL of Methanol to obtain a 1.0 mg/mL solution.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Set the SFC system parameters as detailed in Table 2.

    • Equilibrate the column with the mobile phase until a stable baseline and pressure are achieved.

    • Inject 2 µL of the prepared sample solution.

    • Monitor the separation at 260 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Calculate the resolution (Rs) between the two enantiomeric peaks.

    • Determine the enantiomeric excess (% ee) from the peak areas for purity assessment.

Visualization

SFC_Workflow cluster_prep_sfc Preparation cluster_analysis_sfc SFC Analysis cluster_data_sfc Data Processing CoSolvent Co-Solvent (Methanol/DEA) SFC_System SFC System with Lux Cellulose-1 Column CoSolvent->SFC_System Equilibration SamplePrep_SFC Sample Preparation (1.0 mg/mL in Methanol) Injection_SFC Inject 2 µL SamplePrep_SFC->Injection_SFC Separation_SFC Gradient Elution (CO2/Co-Solvent, 40 °C) Injection_SFC:e->Separation_SFC:w Detection_SFC UV Detection (260 nm) Separation_SFC->Detection_SFC Chromatogram_SFC Chromatogram Acquisition Detection_SFC->Chromatogram_SFC Analysis_SFC Peak Integration & Resolution Calculation Chromatogram_SFC->Analysis_SFC Report_SFC Generate Report (% ee) Analysis_SFC->Report_SFC

Application Notes and Protocols for Formulating (2S)-Selvigaltin with DMSO and PEG300 for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-Selvigaltin is the S-enantiomer of Selvigaltin, an orally active small molecule inhibitor of galectin-3.[1] Galectin-3 is a protein implicated in various pathological processes, including inflammation and fibrosis.[2][3][4][5] Inhibition of galectin-3 is a promising therapeutic strategy for various diseases. For preclinical evaluation in animal models, a suitable vehicle is required to solubilize and deliver this compound effectively. This document provides detailed application notes and protocols for the formulation of this compound using a co-solvent system of Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 300 (PEG300).

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC₁₉H₁₆BrF₃N₄O₄SMedChemExpress
Molecular Weight533.32 g/mol MedChemExpress
AppearanceWhite to off-white solidMedChemExpress
SolubilityDMSO: 25 mg/mL (with sonication and warming to 60°C)[1][6]
Storage (Solid)-20°C (protect from light, stored under nitrogen)[1]
Storage (in DMSO)-80°C for 6 months; -20°C for 1 month (protect from light)[1]

Formulation Development

Due to the poor aqueous solubility of many new chemical entities, co-solvent systems are frequently employed for preclinical in vivo studies.[7] A combination of DMSO and PEG300 is a common and effective vehicle for solubilizing hydrophobic compounds for oral and parenteral administration in animal models.

Recommended Vehicle Composition

Based on common practices for similar compounds, a starting formulation for this compound is proposed. Optimization may be required based on experimental solubility and stability testing. A widely used and generally well-tolerated vehicle composition for preclinical studies consists of DMSO, PEG300, a surfactant like Tween 80, and a physiological carrier such as saline.[8][9]

Table 2: Proposed Vehicle Compositions for this compound

Formulation ComponentComposition 1 (with Surfactant)Composition 2 (Simple Co-solvent)
DMSO10%5-10%
PEG30040%90-95%
Tween 805%-
Saline (0.9% NaCl)45%-

Note: The final concentration of DMSO should be kept as low as possible to minimize potential toxicity. For sensitive animal models, a DMSO concentration below 2% in the final dosing solution is advisable.[8]

Experimental Protocol: Solubility Determination

This protocol outlines the steps to determine the solubility of this compound in various DMSO/PEG300 co-solvent systems.

Materials:

  • This compound powder

  • DMSO (anhydrous, cell culture grade)

  • PEG300 (pharmaceutical grade)

  • Vortex mixer

  • Sonicator bath

  • Thermostatic shaker

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Prepare Co-solvent Mixtures: Prepare a series of DMSO and PEG300 mixtures in different ratios (e.g., 10:90, 20:80, 30:70, 40:60, 50:50 v/v).

  • Saturation: Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each co-solvent mixture in separate vials.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Sample Preparation: Carefully collect an aliquot of the supernatant from each vial. Dilute the supernatant with a suitable solvent (e.g., DMSO or mobile phase) to a concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility of this compound in each co-solvent mixture and present the data in a table.

Table 3: Example Solubility Data Table for this compound

DMSO:PEG300 Ratio (v/v)Solubility (mg/mL) at 25°C
10:90Experimental Value
20:80Experimental Value
30:70Experimental Value
40:60Experimental Value
50:50Experimental Value
Experimental Protocol: Formulation Stability Assessment

This protocol describes how to assess the short-term stability of the prepared this compound formulation.

Materials:

  • Prepared this compound formulation

  • Temperature-controlled storage chambers (e.g., refrigerator at 4°C, room temperature at 25°C)

  • HPLC system

Procedure:

  • Prepare Formulation: Prepare a batch of the this compound formulation at the desired concentration based on the solubility data.

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot of the formulation and analyze its concentration using a validated HPLC method. This will serve as the baseline (100%) concentration.

  • Storage: Aliquot the remaining formulation into separate vials and store them under different conditions (e.g., 4°C and 25°C).

  • Time-Point Analysis: At specified time points (e.g., 4, 8, 24, 48 hours), retrieve a vial from each storage condition.

  • Visual Inspection: Before analysis, visually inspect the formulation for any signs of precipitation or phase separation.

  • Quantification: Analyze the concentration of this compound in each sample by HPLC.

  • Data Analysis: Calculate the percentage of the initial concentration remaining at each time point and for each storage condition. A formulation is generally considered stable if the concentration remains within ±10% of the initial concentration.

Table 4: Example Stability Data Table for this compound Formulation (Target Conc: X mg/mL)

Time (hours)Storage ConditionVisual AppearanceConcentration (mg/mL)% of Initial Concentration
0-Clear SolutionInitial Value100%
44°CClear SolutionExperimental ValueCalculated Value
425°CClear SolutionExperimental ValueCalculated Value
84°CClear SolutionExperimental ValueCalculated Value
825°CClear SolutionExperimental ValueCalculated Value
244°CClear SolutionExperimental ValueCalculated Value
2425°CClear SolutionExperimental ValueCalculated Value
484°CClear SolutionExperimental ValueCalculated Value
4825°CClear SolutionExperimental ValueCalculated Value

Protocol for Preparation of this compound Formulation for Animal Dosing

This protocol provides a step-by-step guide for preparing a formulation of this compound in a DMSO:PEG300 based vehicle for oral gavage in rodents.

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween 80 (optional, but recommended for stability)

  • Sterile 0.9% Saline

  • Sterile vials

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh this compound: Accurately weigh the required amount of this compound based on the desired final concentration and volume.

  • Dissolve in DMSO: In a sterile vial, add the appropriate volume of DMSO to the this compound powder. Vortex and/or sonicate briefly until the solid is completely dissolved.

  • Add PEG300: Add the required volume of PEG300 to the DMSO solution. Vortex thoroughly to ensure a homogenous mixture.

  • Add Tween 80 (if using): Add the specified volume of Tween 80 and vortex until the solution is clear and uniform.

  • Add Saline: Slowly add the sterile saline to the mixture while vortexing to avoid precipitation.

  • Final Mixing: Continue to vortex for another 1-2 minutes to ensure the final formulation is a clear, homogenous solution.

  • Visual Inspection: Visually inspect the final formulation for any signs of precipitation or particulates. If any are present, sonication may be required.

  • Storage: The formulation should be prepared fresh daily. If short-term storage is necessary, store at 4°C, protected from light, and re-sonicate before use if any precipitation is observed.

Visualizations

Galectin-3 Signaling Pathway in Fibrosis

Galectin3_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Gal3_ext Extracellular Galectin-3 TGFb_R TGF-β Receptor Gal3_ext->TGFb_R Activation Integrin Integrin Gal3_ext->Integrin Clustering Smad Smad Signaling TGFb_R->Smad Myofibroblast Myofibroblast Activation Integrin->Myofibroblast TGFb TGF-β TGFb->TGFb_R Binding Smad->Myofibroblast Collagen Collagen Production Myofibroblast->Collagen Inflammation Pro-inflammatory Cytokines Myofibroblast->Inflammation Fibrosis Fibrosis Collagen->Fibrosis Inflammation->Fibrosis Selvigaltin This compound Selvigaltin->Gal3_ext Inhibition

Caption: Galectin-3 signaling pathway in fibrosis.

Experimental Workflow for this compound Formulation Development

Formulation_Workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_animal_study Animal Study Preparation Char Physicochemical Characterization Sol_Screen Solubility Screening Char->Sol_Screen Veh_Select Vehicle Selection Sol_Screen->Veh_Select Sol_Opt Solubility Optimization Veh_Select->Sol_Opt Stab_Test Stability Testing Sol_Opt->Stab_Test Dose_Prep Dose Preparation Stab_Test->Dose_Prep QC Quality Control Dose_Prep->QC Admin Administration QC->Admin

Caption: Workflow for preclinical formulation development.

Safety and Handling

  • DMSO: Can increase the absorption of other chemicals through the skin. It is essential to wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling DMSO and formulations containing it.

  • PEG300: Generally considered to have low toxicity, but long-term administration may have effects on kidney and liver function.[10]

  • Animal Welfare: The chosen vehicle and administration route should be well-tolerated by the animals. It is recommended to include a vehicle-only control group in animal studies to assess any effects of the formulation itself. The volume administered should be appropriate for the size of the animal and the route of administration.

Conclusion

The successful formulation of this compound for in vivo animal studies is a critical step in its preclinical development. The use of a DMSO and PEG300 co-solvent system offers a viable approach to solubilize this poorly water-soluble compound. The protocols provided herein offer a systematic approach to developing and characterizing a suitable formulation. It is imperative that researchers perform their own solubility and stability studies to optimize the formulation for their specific needs and to ensure the delivery of an accurate and consistent dose to the animals.

References

Application Notes and Protocols for In Vivo Evaluation of (2S)-Selvigaltin in Oncology Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-Selvigaltin is the S-enantiomer of Selvigaltin (also known as GB1211), an orally active, small-molecule inhibitor of Galectin-3 (Gal-3).[1][2] Galectin-3 is a β-galactoside-binding lectin that is overexpressed in a variety of cancers and is implicated in tumor progression, metastasis, and immune evasion.[3][4] It exerts its pro-tumorigenic effects through both intracellular and extracellular mechanisms. Intracellularly, Galectin-3 can promote cell survival and inhibit apoptosis. Extracellularly, it modulates the tumor microenvironment (TME), leading to suppressed anti-tumor immunity.[4][5] this compound, by targeting Galectin-3, presents a promising therapeutic strategy to counteract these effects and restore anti-tumor immune responses.

These application notes provide detailed protocols for the in vivo experimental design and evaluation of this compound in various oncology models. The described methodologies cover efficacy, pharmacodynamics, and preliminary toxicity assessments, employing both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.

Mechanism of Action: Targeting Galectin-3 Signaling

This compound inhibits Galectin-3, thereby disrupting its downstream signaling pathways that contribute to cancer progression. The diagrams below illustrate the key pathways affected by Galectin-3 and consequently targeted by this compound.

Selvigaltin This compound Gal3 Intracellular Galectin-3 Selvigaltin->Gal3 Inhibits Ras K-Ras Activation Gal3->Ras Bcl2 Bcl-2 Anti-Apoptosis Gal3->Bcl2 PI3K_Akt PI3K/Akt Pathway Ras->PI3K_Akt Raf_MEK_ERK Raf/MEK/ERK Pathway Ras->Raf_MEK_ERK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Raf_MEK_ERK->Proliferation Apoptosis Inhibition of Apoptosis Bcl2->Apoptosis

Caption: Intracellular Galectin-3 Signaling Inhibition.

TumorCell Tumor Cell Ext_Gal3 Extracellular Galectin-3 TumorCell->Ext_Gal3 Secretes Selvigaltin This compound Selvigaltin->Ext_Gal3 Inhibits T_Cell T-Cell Ext_Gal3->T_Cell Induces Apoptosis Macrophage Macrophage Ext_Gal3->Macrophage Promotes M2 Polarization T_Cell_Apoptosis T-Cell Apoptosis M2_Polarization M2 Polarization (Immunosuppressive) Immune_Evasion Tumor Immune Evasion T_Cell_Apoptosis->Immune_Evasion M2_Polarization->Immune_Evasion

Caption: Extracellular Galectin-3 and Tumor Microenvironment.

Experimental Design and Protocols

A tiered approach is recommended for the in vivo evaluation of this compound, starting with subcutaneous CDX models for initial efficacy screening, followed by more clinically relevant orthotopic and PDX models.

Protocol 1: Subcutaneous Cell Line-Derived Xenograft (CDX) Efficacy Study

This protocol outlines a standard efficacy study using human cancer cell lines implanted subcutaneously in immunodeficient mice.

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous CDX model.

Materials:

  • Animal Model: Immunodeficient mice (e.g., NOD-SCID, NSG, or Nude mice), female, 6-8 weeks old.

  • Cell Lines: Relevant human cancer cell lines with known Galectin-3 expression (e.g., A549 - lung, HCT116 - colon, MDA-MB-231 - breast).[6]

  • This compound: Formulation suitable for oral administration.

  • Vehicle Control: Appropriate vehicle for this compound formulation.

  • Cell Culture Media: (e.g., RPMI, DMEM) with supplements.

  • Matrigel (optional): To aid in tumor cell engraftment.[4]

  • Calipers: For tumor volume measurement.

Workflow Diagram:

A Cell Culture & Preparation B Subcutaneous Implantation A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Drug Administration (Oral Gavage) D->E F Continued Monitoring (Tumor Vol. & Body Wt.) E->F G Endpoint Analysis F->G H Tumor/Tissue Collection G->H

Caption: Workflow for a Subcutaneous CDX Efficacy Study.

Procedure:

  • Cell Preparation: Culture selected cancer cells to ~80% confluency. Harvest cells using trypsin, wash with PBS, and resuspend in sterile PBS or a 50:50 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.[4][7]

  • Tumor Implantation: Anesthetize mice and subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration: Administer this compound orally (e.g., by gavage) at predetermined dose levels (e.g., 10, 30, 100 mg/kg) once or twice daily. The control group receives the vehicle on the same schedule.

  • Monitoring: Continue to measure tumor volume and body weight 2-3 times weekly. Monitor animal health daily.

  • Endpoint: The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment (e.g., 21-28 days). Euthanize mice according to institutional guidelines.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

Data Presentation:

Table 1: Efficacy of this compound in a Subcutaneous CDX Model

Treatment Group Dose (mg/kg, BID) Mean Tumor Volume (mm³) at Day 21 (± SEM) Tumor Growth Inhibition (TGI) (%) Mean Body Weight Change (%) (± SEM)
Vehicle Control - 1850 ± 150 - +2.5 ± 1.0
This compound 10 1100 ± 120 40.5 +1.8 ± 1.2
This compound 30 650 ± 95 64.9 +0.5 ± 1.5

| this compound | 100 | 350 ± 70 | 81.1 | -1.0 ± 1.8 |

Protocol 2: Orthotopic Patient-Derived Xenograft (PDX) Model for Advanced Disease

This protocol describes the establishment and use of an orthotopic PDX model, which better recapitulates the tumor microenvironment and metastatic potential.

Objective: To assess the efficacy of this compound on primary tumor growth and metastasis in a clinically relevant orthotopic PDX model.

Materials:

  • Animal Model: Severely immunodeficient mice (e.g., NSG mice).

  • PDX Tissue: Fresh, viable patient tumor tissue obtained under IRB-approved protocols.

  • Surgical Instruments: Sterile surgical tools for implantation.

  • Imaging System (optional): Bioluminescence or fluorescence imaging system if using engineered PDX models.

Procedure:

  • PDX Tissue Preparation: In a sterile biosafety cabinet, wash fresh patient tumor tissue with cold PBS. Mince the tissue into small fragments (2-3 mm³).

  • Orthotopic Implantation: Anesthetize the mouse. Through a small incision, expose the target organ (e.g., pancreas, lung). Suture or implant a small tumor fragment onto or into the organ. Close the incision with sutures or surgical clips.

  • Tumor Engraftment and Monitoring: Monitor tumor engraftment and growth using non-invasive imaging (if applicable) or by monitoring clinical signs and body weight.

  • Treatment Initiation: Once tumors are established (as determined by imaging or a pilot study), randomize mice into treatment groups.

  • Drug Administration and Monitoring: Administer this compound and vehicle as described in Protocol 1. Monitor animal health, body weight, and tumor progression.

  • Endpoint and Analysis: At the study endpoint, euthanize the mice. Excise the primary tumor and weigh it. Carefully inspect and collect potential metastatic lesions in distant organs (e.g., liver, lungs, lymph nodes).

  • Metastasis Quantification: Quantify metastatic burden by counting surface nodules, histological analysis (H&E staining), or qPCR for human-specific genes.

Data Presentation:

Table 2: Effect of this compound on Primary Tumor and Metastasis in an Orthotopic PDX Model

Treatment Group Dose (mg/kg, BID) Mean Primary Tumor Weight (g) at Endpoint (± SEM) Inhibition of Primary Tumor Growth (%) Mean Number of Lung Metastases (± SEM) Inhibition of Metastasis (%)
Vehicle Control - 1.8 ± 0.25 - 45 ± 8 -
This compound 30 0.9 ± 0.15 50.0 20 ± 5 55.6

| this compound | 100 | 0.5 ± 0.10 | 72.2 | 8 ± 3 | 82.2 |

Protocol 3: Pharmacodynamic (PD) Biomarker Analysis

This protocol is designed to confirm target engagement and understand the biological effects of this compound in the tumor.

Objective: To measure the modulation of Galectin-3 and downstream signaling pathways in tumor tissue following treatment with this compound.

Procedure:

  • Study Setup: Establish tumor-bearing mice as described in Protocol 1 or 2.

  • Dosing: Administer a single dose or multiple doses of this compound at an efficacious concentration (e.g., 100 mg/kg).

  • Tissue Collection: At various time points post-dosing (e.g., 2, 6, 12, 24 hours), euthanize cohorts of mice and collect tumor and plasma samples.

  • Sample Processing: Flash-freeze a portion of the tumor for protein and RNA analysis. Fix another portion in formalin for immunohistochemistry (IHC).

  • Biomarker Analysis:

    • Western Blot/ELISA: Analyze tumor lysates for levels of total and phosphorylated proteins in key signaling pathways (e.g., p-ERK, p-Akt).

    • Immunohistochemistry (IHC): Stain tumor sections for Galectin-3 to assess its expression and localization. Also, stain for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and immune cell infiltration (CD8+, F4/80).

    • Flow Cytometry: If feasible, create single-cell suspensions from tumors to analyze immune cell populations (e.g., T-cells, M1/M2 macrophages).

Data Presentation:

Table 3: Pharmacodynamic Effects of this compound in Tumor Tissue (24h post-dose)

Biomarker Vehicle Control This compound (100 mg/kg) Percent Change
p-ERK (relative intensity) 1.0 ± 0.12 0.4 ± 0.08 -60%
Cleaved Caspase-3 (% positive cells) 2.5 ± 0.5 8.0 ± 1.2 +220%
CD8+ T-cell Infiltration (cells/mm²) 50 ± 10 150 ± 25 +200%

| M2 Macrophages (% of F4/80+) | 75 ± 8 | 30 ± 6 | -60% |

Protocol 4: Preliminary Toxicity Assessment

This protocol outlines a short-term study to evaluate the general tolerability of this compound.

Objective: To determine the maximum tolerated dose (MTD) and assess any acute toxicities of this compound in non-tumor-bearing mice.

Procedure:

  • Animal Model: Use healthy, non-tumor-bearing mice (e.g., C57BL/6 or the same strain as the efficacy studies).

  • Dose Escalation: Administer this compound orally once daily for 7-14 days in escalating dose cohorts.

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming). Record body weight daily.

  • Endpoint: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or greater than 15-20% body weight loss.

Data Presentation:

Table 4: Summary of Preliminary Toxicity Assessment of this compound (14-day study)

Dose (mg/kg, QD) Mortality Mean Body Weight Change (%) Key Clinical Signs Notable Hematology/Chemistry Changes
Vehicle 0/5 +5.0 None None
100 0/5 +4.5 None None
300 0/5 -2.0 None None

| 600 | 1/5 | -18.0 | Lethargy, ruffled fur | Mild elevation in ALT |

Conclusion

The protocols outlined provide a comprehensive framework for the preclinical in vivo evaluation of this compound. By systematically assessing its efficacy in both CDX and PDX models, investigating its mechanism of action through pharmacodynamic studies, and establishing a preliminary safety profile, researchers can generate the robust data package necessary to advance this promising Galectin-3 inhibitor towards clinical development in oncology.

References

Troubleshooting & Optimization

Technical Support Center: (2S)-Selvigaltin Oral Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: (2S)-Selvigaltin is treated as a representative model compound, likely belonging to the Biopharmaceutics Classification System (BCS) Class II, characterized by low aqueous solubility and high membrane permeability. The following guidance is based on established principles for enhancing the oral bioavailability of such compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary obstacle to achieving high oral bioavailability for this compound?

A1: The primary obstacle is its low aqueous solubility. For an orally administered drug to be absorbed into the bloodstream, it must first dissolve in the fluids of the gastrointestinal (GI) tract.[1][2][3] Compounds with low solubility, like this compound, often exhibit dissolution rate-limited absorption, leading to low and variable oral bioavailability.[3][4]

Q2: What are the most common formulation strategies to improve the oral bioavailability of a compound like this compound?

A2: Several innovative formulation strategies are employed to enhance the oral bioavailability of poorly soluble drugs.[1][2] The most prominent approaches include:

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[5][6]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can solubilize the drug in lipidic excipients, facilitating its absorption.[2][7][8] These systems can also enhance lymphatic transport, bypassing first-pass metabolism in the liver.[8][9][10]

  • Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio of the drug particles, which can lead to a faster dissolution rate.[1][5]

Q3: My amorphous solid dispersion (ASD) of this compound is physically unstable and recrystallizes over time. What can I do?

A3: Physical instability, leading to recrystallization, is a critical challenge for ASDs as it negates the solubility advantage.[11][12] Key factors to investigate are:

  • Drug-Polymer Miscibility: Ensure the drug and polymer are miscible at the intended drug loading. If not, the drug can phase-separate and crystallize.[11] Consider screening different polymers.

  • Drug Loading: High drug loading can exceed the solubility of the drug in the polymer, leading to instability.[11] Experiment with lower drug-to-polymer ratios.

  • Glass Transition Temperature (Tg): The ASD should be stored at a temperature well below its Tg. Absorbed moisture can act as a plasticizer, lowering the Tg and increasing molecular mobility, which facilitates crystallization.[11]

  • Polymer Selection: The chosen polymer should ideally have strong interactions (e.g., hydrogen bonding) with the drug to inhibit crystallization.[6]

Q4: How do I select the appropriate excipients for a lipid-based formulation of this compound?

A4: Rational selection of excipients is crucial for a successful LBDDS. The process typically involves:

  • Solubility Screening: Determine the solubility of this compound in a wide range of oils, surfactants, and co-solvents. The goal is to find excipients that can solubilize a high concentration of the drug.

  • Emulsification Efficiency: Construct ternary phase diagrams with the chosen oil, surfactant, and co-solvent to identify the self-emulsifying region. The aim is to find a formulation that spontaneously forms a fine oil-in-water emulsion or microemulsion upon gentle agitation in aqueous media.

  • Biocompatibility and Safety: Ensure all selected excipients are generally regarded as safe (GRAS) and suitable for oral administration.[13]

Troubleshooting Guides

Issue 1: Poor In Vitro Dissolution Performance of this compound Formulation
Possible Cause Suggested Troubleshooting Steps
Inadequate "Sink" Conditions The volume and solubilizing capacity of the dissolution medium may be insufficient to dissolve the entire dose. Increase the volume of the medium or add a surfactant (e.g., Sodium Lauryl Sulfate) to ensure sink conditions (medium capacity is at least 3-5 times the saturation solubility of the dose).[14]
Recrystallization of Amorphous Form For ASDs, the amorphous drug may be converting back to its stable, less soluble crystalline form during the dissolution test. Use polymers that can maintain drug supersaturation and inhibit precipitation in the dissolution medium.[15]
Poor Emulsification For LBDDS, the formulation may not be dispersing effectively into fine droplets, limiting drug release. Optimize the surfactant-to-oil ratio to improve emulsification performance.
Inappropriate Dissolution Medium pH The pH of the medium can significantly affect the solubility of ionizable drugs. Test dissolution across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to understand the formulation's performance throughout the GI tract.[16][17]
Issue 2: High Variability in In Vivo Pharmacokinetic (PK) Data
Possible Cause Suggested Troubleshooting Steps
Formulation-Dependent Variability Low solubility compounds are prone to variable absorption.[18] Ensure the formulation is robust and provides consistent drug release. For suspensions, ensure uniform particle size and prevent aggregation.
Physiological Factors in Animal Models Differences in gastric emptying time, intestinal pH, and food effects can cause high PK variability.[18][19] Standardize experimental conditions, such as fasting periods before dosing, and use a consistent, well-characterized animal strain.[19]
Dosing Inaccuracy Inconsistent oral gavage technique or dosing volume can be a major source of variability.[19] Ensure all personnel are properly trained and use calibrated equipment. Staggering the dosing of animals can allow for more precise timing of sample collection.[19]
Bioanalytical Method Issues Matrix effects or issues with sample preparation can lead to inaccurate quantification.[20] Re-validate the bioanalytical method, assessing for matrix effects and analyte stability in the biological matrix.[20]

Quantitative Data Summary

Table 1: Illustrative Physicochemical Properties of a BCS Class II Compound (like this compound)

ParameterTypical ValueImplication for Oral Bioavailability
Aqueous Solubility< 0.1 mg/mLLow solubility is a primary rate-limiting step for absorption.[3][4]
Permeability (Papp)> 1 x 10⁻⁶ cm/sHigh permeability suggests the drug can readily cross the intestinal wall once dissolved.[4]
Log P> 2High lipophilicity often correlates with low aqueous solubility.
pKa(Varies)Can determine pH-dependent solubility in the GI tract.[21]

Table 2: Example Comparison of Bioavailability Enhancement Strategies (Illustrative Data)

Formulation StrategyKey ExcipientsFold Increase in AUC (vs. Pure Drug)Key Mechanism of Enhancement
Amorphous Solid DispersionHPMCAS, PVP/VA5 - 20Increased solubility and dissolution rate from the high-energy amorphous state.[5][15]
Micronized SuspensionPoloxamer 1882 - 5Increased surface area leading to faster dissolution.[1]
SEDDSCapryol 90, Cremophor EL8 - 15Pre-dissolved drug in lipid droplets bypasses dissolution step; enhances lymphatic uptake.[2][8]

Experimental Protocols

Protocol 1: Preparation of this compound Amorphous Solid Dispersion by Spray Drying
  • Solution Preparation: Dissolve this compound and a suitable polymer (e.g., HPMCAS-LF) in a common volatile solvent (e.g., acetone (B3395972) or methanol/dichloromethane mixture) to form a clear solution.[15] A typical starting drug-to-polymer ratio is 1:3 (w/w).

  • Spray Dryer Setup: Set up a laboratory-scale spray dryer (e.g., Büchi B-290). Optimize key parameters, including inlet temperature, atomizing gas flow rate, and feed pump rate.[22]

  • Atomization and Drying: Pump the feed solution through the nozzle, which atomizes the liquid into fine droplets. The droplets are rapidly dried in a stream of hot gas (e.g., nitrogen), causing the solvent to evaporate almost instantaneously.[15][23]

  • Powder Collection: The resulting solid dispersion particles are separated from the gas stream by a cyclone and collected.[23]

  • Characterization: Analyze the collected powder using Differential Scanning Calorimetry (DSC) to confirm the absence of a melting endotherm (indicating an amorphous state) and Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity.[12][24]

Protocol 2: In Vitro Dissolution Testing of this compound Formulations
  • Apparatus Setup: Use a USP Apparatus 2 (paddle) at a rotation speed of 50-75 RPM. Set the temperature to 37 ± 0.5 °C.[17]

  • Medium Preparation: Prepare a dissolution medium relevant to the gastrointestinal tract. A common starting point is 900 mL of phosphate (B84403) buffer at pH 6.8, often containing a surfactant (e.g., 0.5% SLS) to ensure sink conditions for poorly soluble drugs.[16][25]

  • Test Execution: Place a sample of the this compound formulation (e.g., a capsule containing an ASD) into each dissolution vessel.

  • Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, and 90 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point and generate a dissolution profile.

Protocol 3: Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell inserts) for approximately 21 days until they form a differentiated, confluent monolayer.[26][27]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values above a pre-determined threshold (e.g., ≥ 200 Ω·cm²).[28][29]

  • Permeability Measurement (Apical to Basolateral - A→B):

    • Add the this compound test solution to the apical (A) side of the monolayer.

    • Add fresh buffer to the basolateral (B) side.

    • Incubate at 37 °C with gentle shaking for a set period (e.g., 2 hours).[30]

    • At the end of the incubation, take samples from the basolateral compartment and analyze the concentration of this compound.

  • Efflux Assessment (Basolateral to Apical - B→A):

    • To assess active efflux, perform the experiment in the reverse direction by adding the drug to the basolateral side and sampling from the apical side.[30]

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor chamber.[30] Calculate the efflux ratio (ER = Papp(B→A) / Papp(A→B)). An ER > 2 suggests the compound is a substrate for active efflux transporters.[27][30]

Visualizations

Caption: Workflow for enhancing the oral bioavailability of this compound.

Caption: Troubleshooting logic for physical instability in ASD formulations.

References

Technical Support Center: Troubleshooting (2S)-Selvigaltin Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges encountered with (2S)-Selvigaltin in aqueous buffers during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My this compound, received as a solid, will not dissolve directly in my aqueous buffer (e.g., PBS). What should I do?

A1: this compound has low aqueous solubility. Direct dissolution in aqueous buffers is not recommended. The standard procedure is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for creating a high-concentration stock of this compound.[1] From this stock, you can make further dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent is minimal (typically <0.5% v/v) to avoid impacting the biological system.

Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer. What is causing this and how can I prevent it?

A2: This is a common issue for hydrophobic small molecules and is expected when a concentrated DMSO stock is diluted into an aqueous medium where the compound is less soluble. This phenomenon is often referred to as "crashing out."

To prevent precipitation, consider the following troubleshooting steps:

  • Lower the Final Concentration: Your final concentration may exceed the solubility limit of this compound in the aqueous buffer. Try lowering the final concentration in your assay.

  • Optimize DMSO Concentration: While minimizing DMSO is important, ensuring there is enough to maintain solubility upon dilution is also crucial. You can try preparing intermediate dilutions of your concentrated stock in DMSO before adding it to the aqueous buffer. This can help prevent localized high concentrations of the compound from precipitating upon contact with the buffer.

  • Modify the Dilution Method: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring. This rapid mixing can help to disperse the compound quickly and prevent the formation of aggregates.

  • Use a Co-solvent: In some cases, a small percentage of a co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in the final aqueous solution can improve the solubility of hydrophobic compounds. However, the compatibility of any co-solvent with your specific assay must be verified.

  • Utilize Solubilizing Excipients: For challenging solubility issues, excipients such as cyclodextrins (e.g., HP-β-cyclodextrin) can be used to encapsulate the compound and increase its aqueous solubility.[2]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: this compound powder is typically stored at -20°C for long-term stability. Once dissolved in DMSO, it is recommended to store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][3]

Solubility Data Summary

While specific quantitative solubility data for this compound in various aqueous buffers is not extensively published, the available information indicates low aqueous solubility (< 1 mg/mL). The compound is highly soluble in DMSO.

SolventSolubilityNotes
Aqueous Buffers (e.g., PBS) Low (< 1 mg/mL)Prone to precipitation upon dilution from organic stock solutions.
DMSO ≥ 25 mg/mLRecommended for preparing high-concentration stock solutions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous buffers.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Microcentrifuge tubes

Procedure:

  • Weigh the Compound: Accurately weigh a precise amount of this compound powder.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (533.32 g/mol ), calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in a water bath sonicator (5-10 minutes) may be applied. Gentle warming to 37°C can also aid dissolution but should be used with caution to avoid compound degradation.

  • Storage: Aliquot the stock solution into smaller volumes in microcentrifuge tubes to minimize freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assay for this compound in Aqueous Buffer

Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplate

  • Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate, perform serial dilutions of the this compound DMSO stock solution with DMSO to create a range of concentrations.

  • Dilution in Aqueous Buffer: To a separate 96-well plate, add a defined volume of the aqueous buffer to each well. Then, transfer a small, equal volume of each DMSO concentration from the first plate to the corresponding wells of the second plate. The final DMSO concentration should be kept constant and low (e.g., 1%).

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.

  • Measurement:

    • Nephelometry: Measure the light scattering of each well. An increase in scattering indicates precipitation. The highest concentration that does not show a significant increase in scattering compared to the buffer-only control is the approximate kinetic solubility.

    • UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-compatible plate and measure the absorbance at the λmax of this compound. The concentration can be calculated using a standard curve. The highest concentration that remains in solution is the kinetic solubility.

Visualizing Workflows and Pathways

Troubleshooting Workflow for this compound Solubility Issues

G Troubleshooting Workflow for this compound Solubility start Start: this compound Precipitation Observed check_stock Is the DMSO stock solution clear? start->check_stock remake_stock Remake DMSO stock. Ensure complete dissolution. check_stock->remake_stock No check_final_conc Is the final aqueous concentration too high? check_stock->check_final_conc Yes remake_stock->check_stock lower_conc Lower the final concentration and repeat. check_final_conc->lower_conc Yes check_dilution How was the dilution performed? check_final_conc->check_dilution No end_success Success: Soluble Solution lower_conc->end_success optimize_dilution Optimize dilution method: - Add stock to buffer while vortexing - Use intermediate DMSO dilutions check_dilution->optimize_dilution check_buffer Consider buffer composition check_dilution->check_buffer Still issues optimize_dilution->end_success adjust_ph Test different pH values (e.g., 6.0-8.0) check_buffer->adjust_ph add_cosolvent Add a co-solvent (e.g., ethanol, PEG) if assay permits check_buffer->add_cosolvent use_excipient Use a solubilizing excipient (e.g., cyclodextrin) check_buffer->use_excipient adjust_ph->end_success end_fail Still Precipitates: Consult further adjust_ph->end_fail add_cosolvent->end_success add_cosolvent->end_fail use_excipient->end_success use_excipient->end_fail

Caption: A flowchart for troubleshooting solubility issues with this compound.

This compound's Target: Galectin-3 Mediated Pro-Fibrotic Signaling Pathway

This compound is an inhibitor of galectin-3. In fibrotic diseases, galectin-3 is upregulated and plays a crucial role in potentiating the signaling of Transforming Growth Factor-beta (TGF-β), a key driver of fibrosis. The diagram below illustrates this pathway.

G Simplified Galectin-3 Mediated Pro-Fibrotic Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Gal3 Galectin-3 Gal3->TGFbR Potentiates Integrin Integrin Gal3->Integrin Binds Selvigaltin This compound Selvigaltin->Gal3 Inhibits Smad Smad Complex TGFbR->Smad Phosphorylates & Activates Integrin->Smad Contributes to Activation Gene Pro-fibrotic Gene Expression Smad->Gene

Caption: The signaling pathway of Galectin-3 in promoting fibrosis and the inhibitory action of this compound.

References

How to prevent precipitation of (2S)-Selvigaltin in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of (2S)-Selvigaltin in stock and working solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is advisable to use freshly opened, anhydrous DMSO to minimize moisture absorption, which can impact solubility.[2][3]

Q2: What is the maximum achievable concentration of this compound in DMSO?

A2: A concentration of up to 25 mg/mL in DMSO can be achieved, though this may require sonication at a temperature below 60°C to facilitate dissolution.[1] For routine laboratory use, preparing stock solutions at concentrations such as 5 mM, 10 mM, or 20 mM is common.[1]

Q3: How should I store this compound stock solutions to prevent precipitation and degradation?

A3: Stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][4][5] For long-term storage (up to 6 months), it is recommended to store the aliquots at -80°C.[4][5] For short-term storage (up to 1 month), -20°C is suitable.[4][5] It is also advised to store the solutions protected from light and under a nitrogen atmosphere if possible.[3][4][5]

Q4: My this compound precipitated out of the stock solution upon storage. What could be the cause?

A4: Precipitation from a DMSO stock solution upon storage, especially at low temperatures, can be due to several factors. The concentration might be too high, exceeding the solubility limit at the storage temperature. Alternatively, the DMSO may have absorbed moisture, which can reduce the solubility of the compound. Ensure you are using anhydrous DMSO and that the storage temperature is appropriate for the concentration of your stock solution.

Q5: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer for my experiment. Why is this happening?

A5: this compound has low aqueous solubility. When a concentrated DMSO stock solution is diluted into an aqueous buffer, the significant change in solvent polarity can cause the compound to precipitate out of the solution. This is a common issue for compounds that are highly soluble in organic solvents but poorly soluble in water.

Troubleshooting Guide: Preventing Precipitation in Aqueous Working Solutions

Problem: Precipitation occurs when diluting the this compound DMSO stock solution into my aqueous experimental buffer (e.g., PBS, cell culture media).

Solution Workflow:

To address this, a systematic approach to optimizing your buffer composition is recommended. The following steps and experimental protocol will guide you in identifying a suitable aqueous vehicle for your experiments.

Experimental Workflow for Solubility Optimization

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Troubleshooting and Optimization cluster_2 Phase 3: Validation A Prepare a high-concentration This compound stock in DMSO (e.g., 20 mg/mL) B Dilute stock solution into primary aqueous buffer (e.g., PBS, pH 7.4) A->B C Visually inspect for precipitation immediately and after incubation (e.g., 1 hr) B->C D Precipitation Observed C->D If precipitation M No Precipitation C->M If no precipitation E Option 1: Lower Final Concentration D->E F Option 2: Adjust Buffer pH D->F G Option 3: Incorporate Co-solvents/ Solubilizing Agents D->G H Test serial dilutions (e.g., 100 µM, 50 µM, 10 µM) E->H I Test a range of pH values (e.g., pH 6.0, 7.0, 8.0) F->I J Test with PEG300, Tween 80, or SBE-β-CD G->J K Identify optimal conditions (concentration, pH, co-solvents) that prevent precipitation H->K I->K J->K L Validate compound stability and activity in the optimized buffer K->L N Proceed with Experiment M->N

Caption: Troubleshooting workflow for preventing this compound precipitation.

Detailed Methodologies for Solubility Assessment

Objective: To determine the maximum soluble concentration of this compound in various aqueous buffers relevant to the planned experiments.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Aqueous buffers (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl) at various pH levels (e.g., 6.0, 7.4, 8.0)

  • Solubilizing agents: PEG300, Tween 80, SBE-β-CD

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Protocol:

  • Prepare a Primary Stock Solution:

    • Dissolve this compound in anhydrous DMSO to a final concentration of 20 mg/mL.

    • Use sonication at a temperature below 60°C if necessary to ensure complete dissolution.

  • Prepare Intermediate and Working Solutions:

    • For each buffer condition to be tested, prepare a series of dilutions. For example, to test a final concentration of 100 µM in a buffer containing 1% DMSO:

      • Prepare an intermediate dilution of the DMSO stock in DMSO.

      • Add the appropriate volume of the intermediate stock to the aqueous buffer. It is crucial to add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

  • Test Conditions:

    • pH Variation: Prepare your primary buffer (e.g., PBS) at different pH values (e.g., 6.0, 7.4, 8.0) and test the solubility of this compound at your desired final concentration.

    • Co-solvent/Surfactant Addition: Prepare aqueous buffers containing various concentrations of solubilizing agents. Based on available formulation data, consider the following starting points:

      • PEG300 (e.g., 5-10%)

      • Tween 80 (e.g., 0.1-1%)

      • 20% SBE-β-CD in saline[1]

    • Concentration Gradient: For the most promising buffer conditions, determine the maximum soluble concentration by preparing a serial dilution of this compound until no precipitation is observed.

  • Observation and Analysis:

    • Visually inspect each solution for any signs of precipitation immediately after preparation and after a relevant incubation period (e.g., 1-2 hours) at the experimental temperature.

    • For a more quantitative assessment, solutions can be centrifuged, and the supernatant can be analyzed by HPLC or UV-Vis spectroscopy to determine the concentration of the dissolved compound.

Summary of Solubility Data and Formulation Components
ParameterValue/RecommendationSource
Solvent for Stock Solution Dimethyl sulfoxide (DMSO)[1][2][3][4]
Maximum Stock Concentration in DMSO 25 mg/mL (46.88 mM) with sonication (<60°C)[1]
Recommended Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month[3][4][5]
In Vivo Formulation Components PEG300, Tween 80, Corn oil, 0.5% CMC Na, 20% SBE-β-CD in Saline[1]

By following this structured approach, researchers can systematically identify the optimal conditions to maintain the solubility of this compound in their experimental setups, ensuring reliable and reproducible results.

References

Optimizing dosage and administration frequency of (2S)-Selvigaltin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage and administration frequency of (2S)-Selvigaltin. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound, also known as (2S)-GB1211, is the S-enantiomer of Selvigaltin (B10821601). It is an orally active small molecule inhibitor of galectin-3 (Gal-3)[1][2]. Galectin-3 is a β-galactoside-binding lectin involved in a variety of pathological processes, including inflammation, fibrosis, and cancer progression[3][4]. This compound exerts its effects by binding to the carbohydrate recognition domain of galectin-3, thereby inhibiting its activity[4].

2. How should I prepare and store this compound for in vitro and in vivo experiments?

*this compound is soluble in DMSO at a concentration of 25 mg/mL (46.88 mM), a process that can be aided by sonication and warming to 60°C[1][5]. For long-term storage, the solid powder form should be kept at -20°C for up to 3 years. In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month[1]. It is important to use newly opened, anhydrous DMSO for dissolution, as hygroscopic DMSO can negatively impact solubility[2][5].

For in vivo studies, several oral formulations can be prepared. A common method involves first dissolving the compound in DMSO and then creating a suspension with other vehicles. For example, a working solution can be prepared by mixing the DMSO stock with PEG300, Tween 80, and then adding ddH2O or saline[1]. Another option is to suspend the compound in 0.5% carboxymethyl cellulose (B213188) sodium (CMC Na)[1]. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use[6].

3. What are some recommended starting doses for preclinical animal studies?

Dosage will vary depending on the animal model and the specific experimental goals. In a high-fat diet rabbit model of metabolic-associated steatohepatitis (MASH), oral doses of 0.3, 1.0, and 5.0 mg/kg administered daily for four weeks were shown to reduce biomarkers of liver inflammation and fibrosis[6]. In a mouse model of CCl4-induced liver fibrosis, oral administration of 2 mg/kg or 10 mg/kg twice daily reduced fibrosis. It is crucial to perform a dose-response study to determine the optimal dose for your specific model and endpoint.

4. How frequently should this compound be administered in animal studies?

The administration frequency depends on the pharmacokinetic properties of the compound in the chosen animal model. In a first-in-human study in healthy participants, this compound was administered twice daily (BID)[7]. Similarly, in a Phase I clinical trial for multiple myeloma, the dosing schedule is twice daily[3]. For preclinical studies, a twice-daily oral administration has been used in mouse models. However, the optimal frequency should be determined based on pharmacokinetic studies that measure parameters like half-life in the specific animal model being used.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor solubility or precipitation of this compound in aqueous solutions. This compound has low aqueous solubility. The use of hygroscopic DMSO can also lead to precipitation.Ensure you are using fresh, anhydrous DMSO for preparing stock solutions. When diluting the DMSO stock in aqueous buffers, make the initial serial dilutions in DMSO before adding the final diluted sample to your aqueous medium to prevent precipitation. For in vivo formulations, consider using co-solvents like PEG300 and surfactants like Tween 80 to improve solubility and stability[1][8][9].
Lower than expected efficacy in in vitro assays. Suboptimal compound concentration. Cell type may have low galectin-3 expression. Instability of the compound in culture media.Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Confirm galectin-3 expression in your cell model using techniques like Western blot or qPCR. Prepare fresh dilutions of the compound from a frozen stock for each experiment to ensure potency.
High variability in in vivo experimental results. Inconsistent oral administration technique. Variability in drug absorption between animals. Incorrect formulation leading to inconsistent drug delivery.Ensure consistent oral gavage technique to minimize variability in administration. Fasting animals before oral dosing can sometimes reduce variability in absorption, but this should be tested. Ensure the formulation is a homogenous suspension or a clear solution before each administration. Prepare fresh formulations for each experiment.
Unexpected toxicity in animal models. The dose may be too high for the specific animal strain or model. Off-target effects of the compound.Reduce the dose and perform a thorough dose-escalation study to determine the maximum tolerated dose (MTD) in your model. Monitor animals closely for any signs of toxicity. If toxicity persists even at lower effective doses, further investigation into the compound's specificity and potential off-target effects may be required.
Difficulty translating preclinical findings to potential human efficacy. Species-specific differences in galectin-3 binding affinity and drug metabolism.Be aware that the binding affinity of this compound for mouse galectin-3 is significantly lower than for human and rabbit galectin-3, which may make direct translation of dose-efficacy from mouse to human challenging[10]. Whenever possible, use animal models where the compound's pharmacology is more translatable to humans.

Quantitative Data Summary

Table 1: In Vitro Binding Affinity of Selvigaltin

Species Binding Affinity (KD or IC50) Reference
HumanKD = 25 nM[5]
RabbitIC50 = 12 nM[2]
MouseKD = 770 nM[11]

Table 2: Pharmacokinetic Parameters of a Single 100 mg Oral Dose of Selvigaltin in Humans with Hepatic Impairment

Parameter Healthy Controls Child-Pugh B Child-Pugh C Reference
Tmax (median, h) Comparable to impaired3.494.00[12]
Cmax -UnaffectedIncreased by ~1.3-fold[12]
AUC∞ -Increased by ~1.7-foldIncreased by ~1.5-fold[12]
Half-life (geometric mean, h) 16.3828.1521.05[12]

Table 3: Preclinical Oral Dosages of Selvigaltin in Animal Models

Animal Model Dosage Frequency Indication Reference
High-Fat Diet Rabbit0.3, 1.0, 5.0 mg/kgDaily for 4 weeksMetabolic-Associated Steatohepatitis (MASH)[6]
CCl4-Induced Mouse2 mg/kg, 10 mg/kgTwice dailyLiver Fibrosis

Experimental Protocols

1. Protocol for In Vitro Cell-Based Assay to Determine IC50 of this compound

This protocol describes a general method to assess the inhibitory effect of this compound on galectin-3-mediated cellular processes, such as cell adhesion or proliferation.

  • Cell Culture: Culture a relevant cell line known to express galectin-3 (e.g., human monocytic THP-1 cells) in appropriate media and conditions.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Perform serial dilutions in DMSO to create a range of stock concentrations.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare a series of working concentrations of this compound by diluting the DMSO stocks into the cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a positive control if available.

    • Incubate the plate for a duration relevant to the assay being performed (e.g., 24-72 hours for a proliferation assay).

    • Assess the endpoint of the assay. For a proliferation assay, this can be done using reagents like MTT, WST-1, or CellTiter-Glo®. For a cell adhesion assay, the number of adherent cells can be quantified after washing away non-adherent cells.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Protocol for Oral Administration of this compound in a Mouse Model of Liver Fibrosis

This protocol outlines a general procedure for evaluating the efficacy of orally administered this compound.

  • Animal Model: Induce liver fibrosis in mice using a standard method, such as repeated intraperitoneal injections of carbon tetrachloride (CCl4).

  • Formulation Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • For a suspension formulation, calculate the required amount of this compound and 0.5% CMC Na solution for the desired dose and number of animals. Add the this compound to the CMC Na solution and vortex thoroughly to create a uniform suspension. Prepare this fresh daily.

  • Dosing Procedure:

    • Divide the animals into groups: a vehicle control group (receiving the formulation vehicle only) and one or more this compound treatment groups at different doses (e.g., 2 mg/kg and 10 mg/kg).

    • Administer the formulation orally via gavage at the determined frequency (e.g., twice daily). The volume of administration should be based on the animal's body weight.

    • Continue the treatment for the duration of the study (e.g., several weeks).

  • Efficacy Assessment:

    • At the end of the study, collect blood and liver tissue samples.

    • Analyze serum for liver function markers (e.g., ALT, AST).

    • Process liver tissue for histological analysis (e.g., H&E staining, Sirius Red staining for collagen) and gene expression analysis of fibrotic markers (e.g., Col1a1, Acta2) by qPCR.

  • Data Analysis:

    • Compare the measured parameters between the vehicle control and the this compound-treated groups using appropriate statistical tests.

Visualizations

Galectin_3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Gal3 Galectin-3 Glycoprotein Cell Surface Glycoproteins (e.g., EGFR, Integrins) Gal3->Glycoprotein Binds Selvigaltin This compound Selvigaltin->Gal3 Inhibits Receptor Receptor Tyrosine Kinases / Integrins Glycoprotein->Receptor Activates PI3K PI3K/Akt Pathway Receptor->PI3K MAPK MAPK/ERK Pathway Receptor->MAPK Wnt Wnt/β-catenin Pathway Receptor->Wnt NFkB NF-κB Pathway Receptor->NFkB Adhesion Cell Adhesion Receptor->Adhesion Proliferation Cell Proliferation PI3K->Proliferation Apoptosis Inhibition of Apoptosis PI3K->Apoptosis MAPK->Proliferation Migration Cell Migration MAPK->Migration Wnt->Proliferation Fibrosis Fibrosis Wnt->Fibrosis Inflammation Inflammation NFkB->Inflammation NFkB->Apoptosis Experimental_Workflow_In_Vivo start Start: Disease Model Induction (e.g., Liver Fibrosis) grouping Randomize Animals into Groups (Vehicle, this compound doses) start->grouping dosing Oral Administration of this compound (Daily or Twice Daily) grouping->dosing monitoring Monitor Animal Health and Body Weight dosing->monitoring Throughout study endpoint Endpoint: Sample Collection (Blood, Tissues) dosing->endpoint analysis Analysis of Efficacy (Biomarkers, Histology, Gene Expression) endpoint->analysis results Data Interpretation and Dose Optimization analysis->results Troubleshooting_Logic cluster_invitro In Vitro Issues cluster_invivo In Vivo Issues start Unexpected Experimental Outcome solubility Check Compound Solubility and Stability start->solubility formulation Assess Formulation Quality (Homogeneity, Stability) start->formulation concentration Verify Compound Concentration (Dose-Response Curve) solubility->concentration cells Confirm Cell Model Validity (Gal-3 Expression) concentration->cells solution Optimize Protocol and Repeat Experiment cells->solution dosing_tech Review Dosing Technique and Frequency formulation->dosing_tech pk_pd Consider Pharmacokinetics/ Pharmacodynamics dosing_tech->pk_pd pk_pd->solution

References

Addressing off-target effects of galectin-3 inhibitors in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Galectin-3 Inhibitors. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using galectin-3 inhibitors in cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are galectin-3 inhibitors and how do they work?

A1: Galectin-3 inhibitors are molecules designed to block the function of galectin-3, a β-galactoside-binding lectin involved in numerous cellular processes like cell growth, apoptosis, inflammation, and metastasis.[1] These inhibitors typically work by binding to the carbohydrate recognition domain (CRD) of galectin-3, preventing it from interacting with its natural glycan ligands on the cell surface and within the extracellular matrix.[1][2] By disrupting these interactions, galectin-3 inhibitors can modulate various signaling pathways.[1]

Q2: What are the common off-target effects of galectin-3 inhibitors?

A2: Off-target effects occur when an inhibitor binds to proteins other than its intended target. For galectin-3 inhibitors, the most common off-target effects involve binding to other members of the galectin family due to the conserved nature of the carbohydrate recognition domain.[3][4] Some inhibitors may also interact with other cellular components, such as kinases, although this is less common and depends on the inhibitor's specific chemical structure. These unintended interactions can lead to misinterpretation of experimental results and potential cytotoxicity.

Q3: How can I be sure that the observed phenotype in my assay is due to galectin-3 inhibition and not an off-target effect?

A3: A multi-pronged approach is essential for validating on-target activity. Key strategies include:

  • Genetic knockdown or knockout: Employing techniques like siRNA or CRISPR/Cas9 to reduce or eliminate galectin-3 expression is a gold-standard method. If the inhibitor no longer produces the phenotype in galectin-3 deficient cells, it strongly suggests the effect is on-target.

  • Rescue experiments: In galectin-3 knockdown or knockout cells, reintroducing galectin-3 expression should restore the phenotype observed with the inhibitor.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay directly confirms that the inhibitor binds to galectin-3 within intact cells.

Q4: My galectin-3 inhibitor shows low efficacy in my cell-based assay. What are the possible reasons?

A4: Several factors can contribute to low efficacy:

  • Inhibitor Concentration: The optimal concentration can vary significantly between cell types and assays. A dose-response experiment is crucial to determine the effective concentration range.

  • Cell Permeability: Galectin-3 has both intracellular and extracellular functions. If you are targeting an intracellular activity, an inhibitor with low cell permeability will be ineffective.[3] Consider the inhibitor's polar surface area (PSA) as an indicator of its potential to cross the cell membrane.[3]

  • Galectin-3 Expression Levels: The target cells must express sufficient levels of galectin-3. Confirm expression using techniques like Western blot or qPCR.

  • Inhibitor Stability: Ensure the inhibitor is properly stored and handled to maintain its activity. Repeated freeze-thaw cycles should be avoided.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with galectin-3 inhibitors.

Issue 1: Inconsistent results between experiments.
  • Possible Cause: Variability in cell culture conditions.

    • Solution: Ensure consistent cell passage numbers, confluency, and media composition. Regularly test for mycoplasma contamination.

  • Possible Cause: Degradation of the inhibitor.

    • Solution: Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. Avoid prolonged storage of diluted solutions.

Issue 2: High background signal or unexpected cellular toxicity.
  • Possible Cause: Off-target effects of the inhibitor.

    • Solution: Refer to the "Assessing Off-Target Effects" workflow below. Test the inhibitor in a galectin-3 knockout/knockdown cell line to see if the toxicity persists.

  • Possible Cause: Solvent toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your specific cell line. Run a vehicle-only control.

Issue 3: Discrepancy between in vitro binding affinity (Kd) and cellular potency (IC50).
  • Possible Cause: Poor cell permeability.

    • Solution: An inhibitor with a high binding affinity may not be potent in a cellular assay if it cannot reach its intracellular target.[3] Use inhibitors with a lower polar surface area (PSA) for targeting intracellular galectin-3.[3]

  • Possible Cause: Presence of endogenous binding partners.

    • Solution: In a cellular environment, the inhibitor must compete with high concentrations of natural ligands, which can lead to a lower apparent potency compared to in vitro assays.

Data Presentation: Inhibitor Selectivity and Potency

The following tables summarize key quantitative data for common galectin-3 inhibitors to aid in experimental design and data interpretation.

Table 1: Binding Affinity (Kd) of Selected Inhibitors for Human Galectins (nM)

InhibitorGalectin-3Galectin-1Galectin-4CGalectin-8NGalectin-9NReference
TD139 (Inhibitor 1) 2High Affinity---[5]
Inhibitor 2 37Lower AffinityHigher Affinity--[5]
Inhibitor 3 36High Affinity---[5]
GB1211 (11d) 25>100-fold selective2-4-fold selective>100-fold selective>100-fold selective[4]

Note: "-" indicates data not available in the cited source.

Table 2: Cellular Potency (IC50) of Selected Inhibitors

InhibitorAssayCell LineIC50Reference
TD139 (Inhibitor 1) Extracellular BindingCHO4 µM[3]
Inhibitor 2 Intracellular AccumulationJIMT-1~10 nM[3]
GB1211 (11d) Galectin-3 ExpressionTHP-1 macrophages220.3 ± 92.0 nM[4]
GB1107 Anoikis ResistanceFTC-133~10 µM[6]
TD139 Anoikis ResistanceFTC-133~50 µM[6]

Visualizations

Galectin-3 Signaling Pathways

Galectin_3_Signaling Galectin-3 Signaling Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular Extracellular Gal-3 Extracellular Gal-3 Integrins Integrins Extracellular Gal-3->Integrins binds EGFR EGFR Extracellular Gal-3->EGFR binds TGF-betaR TGF-betaR Extracellular Gal-3->TGF-betaR binds Ras Ras Integrins->Ras EGFR->Ras PI3K PI3K TGF-betaR->PI3K Intracellular Gal-3 Intracellular Gal-3 beta-catenin beta-catenin Intracellular Gal-3->beta-catenin stabilizes Ras->PI3K inhibits Raf Raf Ras->Raf Akt Akt PI3K->Akt inhibits Apoptosis Apoptosis Akt->Apoptosis inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Migration Proliferation_Migration ERK->Proliferation_Migration beta-catenin->Proliferation_Migration

Caption: Key signaling pathways modulated by extracellular and intracellular galectin-3.

Experimental Workflow for Assessing Off-Target Effects

Off_Target_Workflow Workflow for Assessing Off-Target Effects Start Start Phenotypic Assay Observe Phenotype with Gal-3 Inhibitor Start->Phenotypic Assay Is Phenotype On-Target? Is Phenotype On-Target? Phenotypic Assay->Is Phenotype On-Target? Genetic Validation siRNA/CRISPR Knockdown of Gal-3 Is Phenotype On-Target?->Genetic Validation Yes Biophysical Validation Cellular Thermal Shift Assay (CETSA) Is Phenotype On-Target?->Biophysical Validation Yes Phenotype Lost? Phenotype Lost? Genetic Validation->Phenotype Lost? On-Target Effect On-Target Effect Phenotype Lost?->On-Target Effect Yes Off-Target Effect Off-Target Effect Phenotype Lost?->Off-Target Effect No Selectivity Profiling Kinase/Galectin Panel Screening Off-Target Effect->Selectivity Profiling Target Engagement? Target Engagement? Biophysical Validation->Target Engagement? Target Engagement?->On-Target Effect Yes Target Engagement?->Off-Target Effect No Identify Off-Targets Identify Off-Targets Selectivity Profiling->Identify Off-Targets Troubleshooting_Logic Troubleshooting Galectin-3 Inhibitor Assays Start Unexpected Result Check_Efficacy Low Efficacy? Start->Check_Efficacy Check_Toxicity High Toxicity? Check_Efficacy->Check_Toxicity No Check_Dose Perform Dose-Response Check_Efficacy->Check_Dose Yes Check_Vehicle Run Vehicle Control Check_Toxicity->Check_Vehicle Yes Check_Permeability Assess Inhibitor Permeability (PSA) Check_Dose->Check_Permeability Check_Expression Verify Gal-3 Expression (Western/qPCR) Check_Permeability->Check_Expression Check_Inhibitor_Stability Use Fresh Inhibitor Stock/Dilutions Check_Expression->Check_Inhibitor_Stability Validate_On_Target Perform Genetic Knockdown (siRNA/CRISPR) Check_Vehicle->Validate_On_Target Validate_On_Target->Check_Inhibitor_Stability

References

Managing variability in in vivo efficacy studies with (2S)-Selvigaltin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2S)-Selvigaltin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help manage variability in in vivo efficacy studies, ensuring more robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as (2S)-GB1211, is the S-enantiomer of Selvigaltin (B10821601). It is an orally active small molecule inhibitor of galectin-3 (Gal-3)[1]. Galectin-3 is a protein involved in various cellular processes, including inflammation, tissue scarring (fibrosis), and cancer progression[2][3]. By blocking the activity of galectin-3, this compound aims to reduce inflammation and fibrosis[2][3].

Q2: In which preclinical models has this compound shown efficacy?

A2: this compound has demonstrated efficacy in reducing liver inflammation and fibrosis in a high-fat diet (HFD) rabbit model of metabolic-associated steatohepatitis (MASH)[4][5][6][7]. It has also been shown to reduce fibrosis in a mouse model of carbon tetrachloride (CCl4)-induced liver fibrosis[8].

Q3: What are the common sources of variability in in vivo studies with small molecule inhibitors like this compound?

A3: Variability in in vivo studies can stem from three main areas:

  • Biological Variation: Intrinsic differences among animals, such as genetics, age, sex, health status, and microbiome[9].

  • Environmental Factors: Fluctuations in housing conditions, including temperature, humidity, light cycles, noise, and cage density[9][10].

  • Experimental Procedures: Inconsistencies in animal handling, dosing, surgical techniques, sample collection, and data recording[9][11].

Q4: How can I prepare this compound for oral administration in my animal studies?

A4: this compound is an orally available compound[1][3]. For in vivo studies, it is crucial to use a consistent and appropriate formulation. While specific formulation details may be proprietary, common methods for preparing oral suspensions of small molecules with low water solubility for animal studies include using vehicles like 0.5% carboxymethylcellulose sodium (CMC-Na) or a solution containing DMSO, PEG300, Tween 80, and water[12]. It is recommended to perform small-scale formulation tests to ensure stability and homogeneity[12].

Troubleshooting Guide

Issue 1: High Variability in Efficacy Readouts Between Animals in the Same Treatment Group
  • Potential Cause 1: Inconsistent Drug Exposure.

    • Troubleshooting Steps:

      • Verify Formulation: Ensure the this compound formulation is homogenous and stable throughout the dosing period. Prepare fresh formulations regularly.

      • Standardize Dosing Technique: Use precise oral gavage techniques to ensure each animal receives the correct dose volume. Train all personnel on the same technique to minimize operator-dependent variability[11].

      • Pharmacokinetic (PK) Sub-study: If variability persists, consider conducting a small-scale PK study to measure plasma concentrations of this compound in a subset of animals to confirm consistent exposure.

  • Potential Cause 2: Underlying Biological Differences.

    • Troubleshooting Steps:

      • Animal Source and Health: Source animals from a reputable vendor and ensure they are specific-pathogen-free (SPF). Upon arrival, allow for an adequate acclimatization period (typically at least one week) for their metabolism and immunology to stabilize before starting the experiment[10][11].

      • Randomization: Randomly assign animals to treatment and control groups to distribute inherent biological variability evenly[9]. Cage placement on racks should also be randomized to avoid "cage effects"[9].

      • Increase Sample Size: A power analysis can help determine if a larger sample size is needed to detect a statistically significant effect amidst the biological variability[9][13].

Issue 2: Inconsistent or Unexpected Efficacy Results Compared to Published Data
  • Potential Cause 1: Differences in the Animal Model.

    • Troubleshooting Steps:

      • Model-Specific Efficacy: Be aware that the efficacy of this compound can be model-dependent. For instance, the binding affinity of Selvigaltin to mouse galectin-3 is significantly lower than to human or rabbit galectin-3, which may impact translational comparisons[6].

      • Disease Induction: Ensure the method of disease induction (e.g., diet composition and duration in a MASH model, or dose and frequency of CCl4) is consistent and leads to a reproducible disease phenotype.

      • Baseline Characterization: Establish clear baseline measurements of disease parameters before initiating treatment to ensure all groups start with a similar disease severity.

  • Potential Cause 2: Suboptimal Dosing Regimen.

    • Troubleshooting Steps:

      • Dose-Response Study: If not already performed, conduct a dose-response study to determine the optimal dose of this compound for your specific model and efficacy endpoint. Published studies in the rabbit MASH model have explored doses of 0.3, 1.0, and 5.0 mg/kg[4][5].

      • Timing of Treatment: The timing of treatment initiation relative to disease progression can significantly impact outcomes. Ensure the treatment window in your study is appropriate for the therapeutic hypothesis being tested.

Issue 3: High Incidence of Adverse Events or Animal Mortality
  • Potential Cause: Formulation or Dosing Issues.

    • Troubleshooting Steps:

      • Vehicle Toxicity: Evaluate the tolerability of the vehicle alone in a control group. Some vehicles can cause gastrointestinal distress or other adverse effects.

      • Dosing Procedure: Improper oral gavage technique can lead to esophageal injury or accidental administration into the lungs. Ensure all personnel are proficient and use appropriate gavage needle sizes for the animals.

      • Review Dosing Calculations: Double-check all calculations for dose concentration and volume to prevent accidental overdosing[9].

Data Presentation

Table 1: Summary of this compound Pharmacokinetic Parameters in a Rabbit Model.

ParameterValue
Binding Affinity (KD) to Rabbit Galectin-3 12 ± 3 nM[6]
Unbound Free Fraction in Rabbit Plasma (in vitro) 14.1%[6]
Unbound Free Fraction in Rabbit Plasma (ex vivo, HFD model) 7.1%[6]

Table 2: Efficacy of Selvigaltin in a High-Fat Diet Rabbit Model of MASH.

DoseKey Findings
1.0 mg/kg Demonstrated consistent efficacy across most biological endpoints[4][5][6][7].
5.0 mg/kg Showed consistent efficacy, supporting current clinical doses being investigated[4][5][6][7].
Overall Effect Dose-dependently reduced biomarkers of liver function (AST, ALT, bilirubin), inflammation, and fibrosis[4][6][7].

Experimental Protocols

Protocol 1: General Protocol for an In Vivo Efficacy Study in a Mouse Model of CCl4-Induced Liver Fibrosis (Adapted from[8])

  • Animal Model: Use male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

  • Induction of Fibrosis: Administer CCl4 (e.g., 1 mL/kg, 10% solution in corn oil) via intraperitoneal injection twice a week for 4-6 weeks.

  • Group Allocation: Randomly assign mice to the following groups:

    • Vehicle control (receiving CCl4 and vehicle).

    • This compound treatment group (receiving CCl4 and this compound at the desired dose, e.g., 2 or 10 mg/kg).

    • Naïve control (receiving corn oil and vehicle).

  • Drug Administration: Prepare this compound in a suitable vehicle and administer orally (e.g., twice daily) starting at a predetermined time point after CCl4 initiation.

  • Monitoring: Monitor animal body weight and clinical signs throughout the study.

  • Endpoint Analysis: At the end of the study, collect blood for analysis of liver function markers (e.g., ALT, AST). Euthanize animals and collect liver tissue for histological analysis (e.g., Sirius Red staining for collagen) and gene expression analysis of fibrotic markers (e.g., Col1a1, α-SMA).

Mandatory Visualizations

experimental_workflow cluster_setup Phase 1: Study Setup cluster_induction Phase 2: Disease Induction & Treatment cluster_analysis Phase 3: Endpoint Analysis Acclimatization Animal Acclimatization (≥ 1 week) Randomization Randomization into Treatment Groups Acclimatization->Randomization Induction Disease Induction (e.g., HFD, CCl4) Randomization->Induction Baseline Baseline Measurements (Optional) Treatment Oral Administration of This compound or Vehicle Induction->Treatment Monitoring In-life Monitoring (Body Weight, Clinical Signs) Treatment->Monitoring Blood Blood Collection (Biomarkers, PK) Treatment->Blood Tissue Tissue Collection (Histology, Gene Expression) Treatment->Tissue Analysis Data Analysis Blood->Analysis Tissue->Analysis

Caption: Workflow for a typical in vivo efficacy study with this compound.

troubleshooting_logic Variability High In-Group Variability Observed Cause1 Inconsistent Drug Exposure? Variability->Cause1 Cause2 Biological Differences? Variability->Cause2 Cause3 Procedural Inconsistencies? Variability->Cause3 Solution1a Check Formulation Homogeneity & Stability Cause1->Solution1a Solution1b Standardize Dosing Technique Cause1->Solution1b Solution2a Ensure Proper Acclimatization Cause2->Solution2a Solution2b Implement Rigorous Randomization Cause2->Solution2b Solution3a Standardize Animal Handling Cause3->Solution3a Solution3b Blinding of Experimenters Cause3->Solution3b

Caption: Troubleshooting logic for managing high variability in study results.

galectin3_pathway cluster_processes Cellular Processes Gal3 Galectin-3 Inflammation Inflammation Gal3->Inflammation Fibrosis Fibrosis Gal3->Fibrosis Cancer Cancer Progression Gal3->Cancer Selvigaltin This compound Selvigaltin->Gal3 Inhibits

Caption: Simplified mechanism of action of this compound.

References

Overcoming low potency of (2S)-Selvigaltin in in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low potency with (2S)-Selvigaltin in in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing lower than expected potency (high IC50 values) for this compound in our cellular assays. What are the potential causes?

A1: Several factors can contribute to the apparent low potency of this compound. Here are the most common issues to investigate:

  • Compound Solubility: this compound has limited aqueous solubility. Precipitation of the compound in your assay medium will lead to a lower effective concentration and consequently, reduced potency.

  • Improper Storage and Handling: The compound's stability is critical. Degradation due to improper storage can significantly impact its activity.

  • Assay System and Cell Type: The expression level of galectin-3 in your chosen cell line is crucial. Low levels of the target protein will result in a diminished observable effect. Additionally, high serum concentrations in the culture medium can lead to non-specific binding of the compound, reducing its availability to bind to galectin-3.

  • Reagent Quality: The purity and activity of recombinant galectin-3 (in biochemical assays) or the health of the cell lines are paramount.

  • Incorrect Data Analysis: The method used to calculate IC50 values can influence the outcome.

Q2: How can we improve the solubility of this compound in our in vitro experiments?

A2: To ensure this compound remains in solution during your experiment, consider the following:

  • Prepare a High-Concentration Stock Solution in an Appropriate Solvent: Based on available data, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing a stock solution.[1][2] It is recommended to prepare a stock solution at a concentration of 10 mM or higher.[2][3]

  • Minimize Final DMSO Concentration: When diluting the stock solution into your aqueous assay buffer, ensure the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent effects on your cells or assay components.

  • Use Sonication and Warming: To aid dissolution when preparing the stock solution, gentle warming (up to 60°C) and sonication can be employed.[1][2]

  • Visual Inspection: Always visually inspect your final dilutions for any signs of precipitation before adding them to your assay.

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is essential to maintain the integrity of the compound.

  • Solid Form: Store the solid compound at -20°C, protected from light and stored under nitrogen.[2]

  • Stock Solutions: Aliquot your stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under a nitrogen atmosphere.[4]

Q4: Our biochemical assay (e.g., fluorescence polarization) shows low potency. What should we check?

A4: For biochemical assays, consider these troubleshooting steps:

  • Verify Galectin-3 Activity: Ensure the recombinant galectin-3 you are using is active. Run a positive control with a known ligand to confirm its binding capability.

  • Assay Buffer Composition: Check the pH and ionic strength of your assay buffer. These parameters can influence protein folding and compound binding.

  • Incubation Time: Ensure you are allowing sufficient time for the binding equilibrium to be reached between galectin-3, the fluorescent probe, and this compound.

Data Presentation

Table 1: Reported Potency and Binding Affinity of Selvigaltin (B10821601) (GB1211)
ParameterSpeciesValueAssay TypeReference
KD Human25 nMFluorescence Polarization[3][5]
KD Rabbit12 nMFluorescence Polarization[5][6]
KD Mouse770 nMFluorescence Polarization[6]
IC50 Human (THP-1 cells)220.3 nMGalectin-3 Expression[3]
Table 2: Solubility of this compound
SolventConcentrationMethodReference
DMSO25 mg/mL (46.88 mM)With sonication (<60°C)[1][2]

Experimental Protocols

Protocol: Galectin-3 Fluorescence Polarization (FP) Binding Assay

This protocol is a generalized procedure based on methodologies described for Selvigaltin.[6]

Objective: To determine the binding affinity (KD) of this compound for galectin-3.

Materials:

  • Recombinant galectin-3 (species-specific)

  • Fluorescently labeled carbohydrate probe with known affinity for galectin-3

  • This compound

  • Assay Buffer (e.g., PBS)

  • 96-well black microtiter plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Create a serial dilution of the this compound stock solution in the assay buffer.

    • Prepare solutions of galectin-3 and the fluorescent probe at 2x the final desired concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of the 2x galectin-3 and 2x fluorescent probe mixture to each well.

    • Add 100 µL of the serially diluted this compound solutions to the respective wells.

    • Include control wells:

      • Probe only (no galectin-3)

      • Galectin-3 and probe (no inhibitor)

  • Incubation:

    • Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader.

  • Data Analysis:

    • The KD value for the this compound-galectin-3 interaction can be calculated from the inhibition data by solving the equations of mass action for the competitive binding of the inhibitor and the probe to galectin-3.[6]

Visualizations

Galectin3_Signaling_Pathway extracellular Extracellular Galectin-3 receptor Glycoprotein Receptor (e.g., EGFR, TGF-βR) extracellular->receptor Binds & Cross-links intracellular_signaling Intracellular Signaling Cascades (e.g., Ras-MAPK, PI3K/Akt) receptor->intracellular_signaling Activates selvigaltin This compound selvigaltin->inhibition_point cellular_response Pro-fibrotic & Pro-inflammatory Gene Expression intracellular_signaling->cellular_response Leads to inhibition_point->extracellular Inhibits

Caption: Galectin-3 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow prep_stock Prepare this compound Stock in DMSO serial_dilution Create Serial Dilutions in Assay Buffer prep_stock->serial_dilution add_compound Add Diluted Compound to Wells serial_dilution->add_compound assay_setup Set up Assay Plate (Cells/Recombinant Protein) assay_setup->add_compound incubation Incubate for Specified Time add_compound->incubation readout Measure Endpoint (e.g., FP, Cell Viability) incubation->readout analysis Analyze Data & Calculate IC50/KD readout->analysis

Caption: General experimental workflow for assessing this compound potency.

Troubleshooting_Guide start Low Potency Observed? check_solubility Check for Precipitation in Final Dilution start->check_solubility Yes check_storage Verify Compound Storage Conditions check_solubility->check_storage No Precipitate optimize_solubility Optimize Solubility: - Use fresh DMSO - Sonicate/Warm stock check_solubility->optimize_solubility Precipitate Observed check_assay Review Assay Parameters (e.g., Cell Health, Reagent Activity) check_storage->check_assay Proper reorder Order New Compound if Stored Improperly check_storage->reorder Improper validate_assay Validate Assay with Positive Controls check_assay->validate_assay Parameters Questionable end_good Problem Resolved optimize_solubility->end_good reorder->end_good validate_assay->end_good

Caption: Troubleshooting decision tree for low potency of this compound.

References

Impact of food on the absorption of oral (2S)-Selvigaltin formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with oral (2S)-Selvigaltin formulations.

Frequently Asked Questions (FAQs)

Q1: What is the general impact of food on the absorption of oral this compound?

A1: The impact of food on this compound absorption depends on the formulation. For the tablet formulation, food has a minimal effect on overall exposure (AUC), though it can slightly decrease the peak concentration (Cmax)[1][2]. For an earlier capsule formulation, food was found to delay the time to reach maximum concentration without affecting the total systemic exposure[2][3].

Q2: We observed a lower Cmax when this compound tablets were administered with food. Is this an expected outcome?

A2: Yes, this is consistent with clinical findings. In a study with a 100 mg tablet formulation, the geometric mean maximum observed plasma concentration (Cmax) was about 20.0% lower when administered under fed conditions compared to a fasted state[1][2]. This reduction in Cmax is not considered to significantly impact the overall therapeutic potential, as the total drug exposure (AUC) remains unaffected[1][2].

Q3: Does food affect the total systemic exposure (AUC) of the this compound tablet formulation?

A3: No, the total systemic exposure (Area Under the Curve, AUC) of the tablet formulation is unaffected by food.[1][2] This suggests that while the rate of absorption may be slightly reduced (as indicated by the lower Cmax), the extent of absorption remains the same.

Q4: Is there a delay in absorption when this compound is taken with food?

A4: A delay in absorption has been noted. For an oral capsule formulation, administration with a high-fat meal resulted in a 2-hour delay in reaching maximum plasma concentrations.[3]

Q5: What was the composition of the meal used in the clinical food-effect studies?

A5: The food-effect cohort for the capsule formulation was administered a high-fat meal.[3] Specific details on the caloric and macronutrient composition of the meals in the tablet formulation studies are not detailed in the provided search results.

Q6: How do the capsule and tablet formulations of this compound compare in terms of bioavailability?

A6: The tablet formulation of this compound has demonstrated higher bioavailability compared to the capsule formulation. Under fasted conditions, the geometric mean Cmax and systemic exposure (AUC0─inf) were 161.0% and 84.0% higher, respectively, after administration of a 100 mg tablet versus two 50 mg capsules.[1][2]

Q7: We are seeing some conflicting preclinical data from animal models regarding the food effect. Can you clarify?

A7: Preclinical studies, for instance in a rabbit model with a high-fat diet, showed a marginal increase in this compound exposure.[4] It is important to note that such animal models are used for preliminary assessment and that human clinical trial data, which shows a minimal effect of food on the tablet formulation's PK, should be considered more relevant for clinical development.[1]

Troubleshooting Guide

Issue Observed Potential Cause Suggested Action
Higher than expected variability in pharmacokinetic (PK) data in the fed state. Variability in the composition and timing of meals administered to subjects.Ensure strict adherence to a standardized meal plan for all subjects in fed-state arms of the study. The meal should be consistent in terms of calories and macronutrient content.
Unexpectedly low Cmax and/or AUC in the fed state. Potential interaction with specific food components not present in the standard high-fat meal used in clinical trials.Document the composition of the meal consumed. If the issue persists, consider a more controlled food-effect study with a standardized meal.
Delayed Tmax beyond the expected 2-hour shift. The gastrointestinal transit time can be highly variable between individuals and can be influenced by the type and size of the meal.Review the study protocol to ensure that the timing of the meal and drug administration is consistent across all subjects. Analyze individual subject data to identify outliers.
Discrepancy between in-vitro dissolution data and in-vivo food effect. The in-vitro dissolution method may not accurately simulate the in-vivo conditions in the fed state, which include changes in pH, bile salts, and gastric motility.[5][6]Develop and validate a biorelevant dissolution method (e.g., using FaSSIF and FeSSIF media) to better predict the in-vivo performance of the formulation under fed and fasted conditions.[6]

Data Summary

Table 1: Effect of Food on Pharmacokinetic Parameters of this compound 100 mg Tablet Formulation

ParameterFastedFedGeometric Mean Ratio (Fed/Fasted)
Cmax Data Not ProvidedData Not Provided80.0%[1][2]
AUC0-inf Data Not ProvidedData Not ProvidedUnaffected[1][2]

Table 2: Bioavailability Comparison of this compound Tablet vs. Capsule Formulation (Fasted State)

Parameter100 mg Tablet2 x 50 mg CapsulesGeometric Mean Ratio (Tablet/Capsule)
Cmax Data Not ProvidedData Not Provided261.0%[1][2]
AUC0-inf Data Not ProvidedData Not Provided184.0%[1][2]

Experimental Protocols

Protocol: Food-Effect Study for Oral this compound Tablet Formulation

This is a generalized protocol based on the available information from the GALBA-1 study (NCT05747573)[1][2].

  • Study Design: Single-dose, randomized, three-period, crossover study.

  • Participants: Healthy volunteers.

  • Treatment Arms:

    • This compound 100 mg tablet under fasted conditions.

    • This compound 100 mg tablet under fed conditions.

    • Two this compound 50 mg capsules under fasted conditions.

  • Dosing Procedure:

    • Fasted State: Subjects fast overnight for at least 10 hours before drug administration.

    • Fed State: A standardized high-fat meal is consumed 30 minutes before drug administration.[3]

  • Pharmacokinetic (PK) Sampling: Serial blood samples are collected at predefined time points post-dose to determine the plasma concentrations of this compound. Urine samples are also collected.

  • Bioanalysis: Plasma and urine concentrations of this compound are measured using a validated bioanalytical method (details not specified in the search results).

  • PK Analysis: Pharmacokinetic parameters including Cmax, AUC0-inf, and Tmax are calculated for each treatment arm.

Visualizations

FoodEffectWorkflow Experimental Workflow for Food-Effect Study cluster_screening Subject Screening & Enrollment cluster_randomization Randomization cluster_periods Treatment Periods (Crossover Design) cluster_period1 Period 1 cluster_washout1 Washout cluster_period2 Period 2 cluster_washout2 Washout cluster_period3 Period 3 cluster_analysis Data Analysis Enrollment Enroll Healthy Volunteers Randomize Randomize to Treatment Sequence Enrollment->Randomize Period1_Fasted_Tablet Arm A: Tablet (Fasted) Randomize->Period1_Fasted_Tablet Period1_Fed_Tablet Arm B: Tablet (Fed) Randomize->Period1_Fed_Tablet Period1_Fasted_Capsule Arm C: Capsule (Fasted) Randomize->Period1_Fasted_Capsule Washout1 Washout Period Period1_Fasted_Tablet->Washout1 PK_Sampling PK Blood & Urine Sampling Period1_Fasted_Tablet->PK_Sampling Period1_Fed_Tablet->Washout1 Period1_Fed_Tablet->PK_Sampling Period1_Fasted_Capsule->Washout1 Period1_Fasted_Capsule->PK_Sampling Period2_Fasted_Tablet Arm A: Tablet (Fasted) Washout1->Period2_Fasted_Tablet Period2_Fed_Tablet Arm B: Tablet (Fed) Washout1->Period2_Fed_Tablet Period2_Fasted_Capsule Arm C: Capsule (Fasted) Washout1->Period2_Fasted_Capsule Washout2 Washout Period Period2_Fasted_Tablet->Washout2 Period2_Fasted_Tablet->PK_Sampling Period2_Fed_Tablet->Washout2 Period2_Fed_Tablet->PK_Sampling Period2_Fasted_Capsule->Washout2 Period2_Fasted_Capsule->PK_Sampling Period3_Fasted_Tablet Arm A: Tablet (Fasted) Washout2->Period3_Fasted_Tablet Period3_Fed_Tablet Arm B: Tablet (Fed) Washout2->Period3_Fed_Tablet Period3_Fasted_Capsule Arm C: Capsule (Fasted) Washout2->Period3_Fasted_Capsule Period3_Fasted_Tablet->PK_Sampling Period3_Fed_Tablet->PK_Sampling Period3_Fasted_Capsule->PK_Sampling Bioanalysis Bioanalytical Assay PK_Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis PK_Analysis->Stat_Analysis

Caption: Workflow for a three-period crossover food-effect study.

FoodEffectSignaling Logical Relationship of Food Effect on this compound PK cluster_input Administration Conditions cluster_gi Gastrointestinal Effects cluster_absorption Drug Absorption Phase cluster_pk Pharmacokinetic Outcome Fasted Fasted State Absorption_Rate Rate of Absorption (Ka) Fasted->Absorption_Rate Absorption_Extent Extent of Absorption (F) Fasted->Absorption_Extent Fed Fed State (High-Fat Meal) GI_Transit Delayed Gastric Emptying Fed->GI_Transit Physicochemical Altered GI Physicochemical State (pH, Bile Salts) Fed->Physicochemical GI_Transit->Absorption_Rate Decreases Physicochemical->Absorption_Rate May alter Physicochemical->Absorption_Extent May alter Tmax Tmax (Time to Cmax) Absorption_Rate->Tmax Increases Cmax Cmax (Peak Concentration) Absorption_Rate->Cmax Decreases Absorption_Extent->Cmax Influences AUC AUC (Total Exposure) Absorption_Extent->AUC No significant change for tablet formulation

Caption: Impact of food on the pharmacokinetics of this compound.

References

Validation & Comparative

Efficacy Showdown: (2S)-Selvigaltin vs. Selvigaltin Racemate - A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Potent Galectin-3 Inhibitor in its Enantiopure and Racemic Forms

In the landscape of therapies targeting fibrotic diseases and cancer, the inhibition of galectin-3 has emerged as a promising strategy. Selvigaltin (B10821601) (formerly GB1211), a potent and orally bioavailable small molecule inhibitor of galectin-3, has garnered significant attention. As with many chiral drug candidates, a critical question for researchers and drug developers is the relative efficacy of a single enantiomer versus the racemic mixture. This guide provides a comprehensive comparison of (2S)-Selvigaltin and its racemic counterpart, Selvigaltin, based on available data, to inform research and development decisions.

It is crucial to note that while extensive data exists for the Selvigaltin racemate, specific comparative efficacy studies for the (2S)-enantiomer are not publicly available at the time of this publication. This guide will therefore present the established data for the racemate and discuss the potential implications of enantiomeric purity based on general principles of stereopharmacology.

Quantitative Data Summary

The following table summarizes the available quantitative data for Selvigaltin racemate. No direct comparative data for this compound is currently available.

ParameterSpeciesValueReference
Binding Affinity (KD) Human galectin-325 nM[1][2][3][4]
Rabbit galectin-312 nM[1][2][3][4]
Inhibition of Galectin-3 (IC50) Rabbit12 nM[5]

Experimental Protocols

The following is a detailed methodology for a key in vivo experiment used to evaluate the efficacy of Selvigaltin racemate in a rabbit model of Metabolic-Associated Steatohepatitis (MASH). This protocol is relevant for any future comparative studies of this compound versus the racemate.

In Vivo Efficacy in a High-Fat Diet Rabbit Model of MASH

Objective: To assess the anti-inflammatory and anti-fibrotic effects of Selvigaltin in a preclinical model of liver disease.

Animal Model: Male New Zealand White rabbits.

Induction of MASH: Rabbits are fed a high-fat diet (HFD) for a specified period to induce steatosis, inflammation, ballooning, and fibrosis in the liver.

Treatment Groups:

  • Normal Diet + Vehicle

  • High-Fat Diet + Vehicle

  • High-Fat Diet + Selvigaltin (various dose levels, e.g., 0.3, 1.0, 5.0 mg/kg)

Dosing Regimen: Selvigaltin or vehicle is administered orally, once daily, for a predetermined treatment period (e.g., 4 weeks).

Endpoint Analysis:

  • Blood Biochemistry: Plasma levels of liver function markers (AST, ALT, bilirubin) and metabolic parameters (cholesterol, triglycerides) are measured.

  • Histopathology: Liver tissue is collected, sectioned, and stained (e.g., Hematoxylin & Eosin, Picrosirius Red, Masson's Trichrome) to assess steatosis, inflammation, ballooning, and collagen deposition (fibrosis).

  • Gene Expression Analysis: mRNA levels of key inflammatory and fibrotic markers (e.g., IL-6, TGF-β, Collagen Type 1) in liver tissue are quantified using RT-qPCR.

  • Protein Expression Analysis: Protein levels of galectin-3 and other relevant markers are assessed by immunohistochemistry or Western blot.

Visualizing the Mechanism and Workflow

To better understand the context of Selvigaltin's action and its evaluation, the following diagrams are provided.

Galectin3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Galectin-3 Galectin-3 Cell Surface Receptors Cell Surface Receptors Galectin-3->Cell Surface Receptors Binding & Cross-linking Galectin-3_Lattice Galectin-3 Lattice Formation Cell Surface Receptors->Galectin-3_Lattice Pro-fibrotic Signaling Pro-fibrotic Signaling Galectin-3_Lattice->Pro-fibrotic Signaling Inflammation Inflammation Pro-fibrotic Signaling->Inflammation Cell Proliferation Cell Proliferation Pro-fibrotic Signaling->Cell Proliferation Selvigaltin Selvigaltin Selvigaltin->Galectin-3 Inhibition

Caption: Galectin-3 Signaling Pathway Inhibition by Selvigaltin.

Experimental_Workflow cluster_model MASH Model Induction cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis HFD_Feeding High-Fat Diet Feeding (Rabbits) Dosing Oral Administration (Selvigaltin or Vehicle) HFD_Feeding->Dosing Blood_Collection Blood Collection (Biochemistry) Dosing->Blood_Collection Tissue_Harvesting Liver Tissue Harvesting Dosing->Tissue_Harvesting Histopathology Histopathological Analysis Tissue_Harvesting->Histopathology Molecular_Analysis Gene & Protein Expression Tissue_Harvesting->Molecular_Analysis

Caption: In Vivo Experimental Workflow for Selvigaltin Efficacy.

Discussion and Future Directions

The available data robustly supports the efficacy of Selvigaltin racemate as a potent inhibitor of galectin-3 with significant anti-inflammatory and anti-fibrotic effects in a preclinical model of MASH. The lack of direct comparative data for this compound, however, represents a significant knowledge gap.

In many cases, one enantiomer of a chiral drug is responsible for the majority of the desired pharmacological activity (the eutomer), while the other enantiomer (the distomer) may be less active, inactive, or contribute to off-target effects. Should this compound be the eutomer, its administration as a single enantiomer could potentially offer several advantages over the racemate, including:

  • Increased Potency: A potentially lower dose of the pure enantiomer may be required to achieve the same therapeutic effect, which could lead to a better safety profile.

  • Improved Therapeutic Index: By eliminating the distomer, the risk of off-target effects and unwanted side effects might be reduced.

  • Simplified Pharmacokinetics: The metabolism and clearance of a single enantiomer can be more predictable than that of a racemic mixture.

To definitively ascertain the comparative efficacy of this compound and Selvigaltin racemate, head-to-head in vitro and in vivo studies are essential. Researchers are encouraged to perform binding assays, enzymatic assays, and cellular assays to compare the inhibitory activity of the two forms. Furthermore, in vivo studies, such as the rabbit MASH model detailed above, directly comparing the enantiomer and the racemate at various doses would provide invaluable data on their relative therapeutic potential. Such studies will be critical in guiding the future clinical development of this promising galectin-3 inhibitor.

References

Stereospecific binding affinity of Selvigaltin enantiomers to galectin-3

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Selvigaltin's Binding Affinity for Galectin-3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the binding affinity of Selvigaltin (B10821601) (also known as GB1211), a potent and orally active small molecule inhibitor of galectin-3. While the stereospecific binding affinities of individual Selvigaltin enantiomers are not publicly available, this document summarizes the existing experimental data on the compound's interaction with galectin-3 from various species. The guide also details the experimental methodology used to determine these binding affinities and explores the key signaling pathways modulated by this interaction.

Quantitative Data: Selvigaltin Binding Affinity to Galectin-3

The binding affinity of Selvigaltin to galectin-3 has been quantified using fluorescence polarization assays, revealing high-affinity interactions. The dissociation constant (K_D_) values for Selvigaltin with human, rabbit, and mouse galectin-3 are presented below, highlighting species-specific differences in binding.

SpeciesGalectin-3 Binding Affinity (K_D_)
Human25 nM[1][2][3]
Rabbit12 nM[2][3][4]
Mouse770 nM[4]

Note: The approximately 31-fold lower binding affinity for mouse galectin-3 compared to human galectin-3 suggests that translational comparisons of pharmacokinetic and pharmacodynamic data from mouse models to humans should be approached with caution[4].

Experimental Protocols

The primary method utilized to determine the binding affinity of Selvigaltin to galectin-3 is the Fluorescence Polarization (FP) Binding Assay .

Fluorescence Polarization (FP) Binding Assay

This assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (probe) upon binding to a larger molecule (galectin-3). When the fluorescent probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger galectin-3, the probe's tumbling is restricted, leading to an increase in fluorescence polarization. An inhibitor like Selvigaltin will compete with the fluorescent probe for binding to galectin-3, causing a decrease in fluorescence polarization.

Detailed Methodology:

  • Reagents and Preparation:

    • Recombinant galectin-3 protein (human, rabbit, or mouse).

    • A fluorescent probe with known affinity for the galectin-3 carbohydrate recognition domain (CRD).

    • Selvigaltin (or other test inhibitors) serially diluted to various concentrations.

    • Phosphate-buffered saline (PBS) as the assay buffer.

    • Black, 96-well microtiter plates suitable for fluorescence polarization measurements.

  • Assay Procedure:

    • A fixed concentration of galectin-3 and the fluorescent probe are mixed in the wells of the microtiter plate.

    • Varying concentrations of the inhibitor solution (Selvigaltin) are added to the wells.

    • Control wells containing only the fluorescent probe or fluorescein (B123965) are included for baseline measurements.

    • The plate is incubated at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.

    • Fluorescence polarization is measured using a suitable plate reader (e.g., POLARStar® instrument) with appropriate excitation and emission filters.

  • Data Analysis:

    • The inhibition data is plotted as fluorescence polarization versus the logarithm of the inhibitor concentration.

    • The resulting sigmoidal curve is fitted to a suitable binding model to determine the IC50 value (the concentration of inhibitor required to displace 50% of the bound fluorescent probe).

    • The dissociation constant (K_D_) for the inhibitor is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the K_D_ of the fluorescent probe.

G Fluorescence Polarization Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_gal3 Recombinant Galectin-3 mix Mix Galectin-3, Probe, and Inhibitor in 96-well Plate prep_gal3->mix prep_probe Fluorescent Probe prep_probe->mix prep_inhibitor Selvigaltin (Serial Dilutions) prep_inhibitor->mix incubate Incubate at Room Temperature (1 hr) mix->incubate measure Measure Fluorescence Polarization incubate->measure plot Plot Polarization vs. [Inhibitor] measure->plot calculate_ic50 Determine IC50 plot->calculate_ic50 calculate_kd Calculate KD (Cheng-Prusoff) calculate_ic50->calculate_kd

Caption: Workflow for determining binding affinity using a fluorescence polarization assay.

Galectin-3 Signaling Pathways and the Impact of Selvigaltin

Galectin-3 is a multifaceted protein involved in a wide array of cellular processes, including cell growth, adhesion, proliferation, and apoptosis.[5][6] It functions both intracellularly and extracellularly, modulating various signaling pathways.[7][8] Selvigaltin, by inhibiting galectin-3, can attenuate the pathological consequences of its overexpression, particularly in the context of inflammation and fibrosis.

Key Signaling Pathways Modulated by Galectin-3:

  • TGF-β Signaling: Galectin-3 can enhance transforming growth factor-β (TGF-β) signaling by binding to TGF-β receptors on the cell surface, which promotes fibrogenesis.[9] Inhibition of galectin-3 by Selvigaltin has been shown to reduce the expression of pro-fibrotic genes stimulated by TGF-β.[1]

  • Ras/Raf/MEK/ERK Pathway: Galectin-3 can act as a scaffold protein, promoting the activation of K-Ras and the downstream MEK/ERK pathway, which is crucial for cell proliferation and survival in cancer cells.[7]

  • PI3K/Akt Pathway: By stabilizing K-Ras at the plasma membrane, galectin-3 can also enhance signaling through the phosphoinositide 3-kinase (PI3K)/Akt pathway.[7] In some cancer cells, blocking galectin-3 has been shown to inhibit Akt phosphorylation.[10]

  • Wnt/β-catenin Pathway: Galectin-3 can interact with β-catenin and facilitate its translocation to the nucleus, thereby stimulating the expression of genes like cyclin D1 and c-myc.[9]

The inhibitory action of Selvigaltin on galectin-3 leads to the downregulation of these pathways, resulting in reduced inflammation and fibrosis. Experimental evidence demonstrates that Selvigaltin treatment decreases the expression of key inflammation and fibrosis biomarkers such as IL-6, TGF-β, SNAI2, and collagen.[3][11][12]

G Impact of Selvigaltin on Galectin-3 Signaling selvigaltin Selvigaltin gal3 Galectin-3 selvigaltin->gal3 Inhibits tgfbr TGF-β Receptor gal3->tgfbr Activates ras Ras/PI3K Pathways gal3->ras Activates inflammation Inflammation gal3->inflammation fibrosis Fibrosis tgfbr->fibrosis proliferation Cell Proliferation ras->proliferation

References

A Comparative Guide to Galectin-3 Inhibitors in Liver Fibrosis: Belapectin vs. (2S)-Selvigaltin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic intervention for liver fibrosis is evolving, with galectin-3 emerging as a pivotal target. This guide provides an objective comparison of two leading galectin-3 inhibitors: Belapectin (GR-MD-02) and (2S)-Selvigaltin (GB1211), offering a comprehensive overview of their mechanisms, experimental data, and clinical development for the treatment of liver fibrosis, primarily in the context of non-alcoholic steatohepatitis (NASH), now known as metabolic dysfunction-associated steatohepatitis (MASH).

At a Glance: Belapectin vs. This compound

FeatureBelapectin (GR-MD-02)This compound (GB1211)
Molecule Type Complex carbohydrate (galactoarabino-rhamnogalacturonan)Small molecule
Administration Intravenous infusionOral
Developer Galectin TherapeuticsGalecto, Inc.
Development Stage (Liver Fibrosis) Phase 2b/3Phase 1b/2a
Primary Indication Studied NASH/MASH cirrhosis with portal hypertensionLiver cirrhosis

Mechanism of Action: Targeting Galectin-3 in Liver Fibrosis

Both Belapectin and this compound function by inhibiting galectin-3, a β-galactoside-binding lectin that plays a crucial role in the pathogenesis of fibrosis.[1][2][3] Galectin-3 is upregulated in response to liver injury and is primarily secreted by activated macrophages (Kupffer cells).[4] It promotes inflammation and the activation of hepatic stellate cells (HSCs), the primary cell type responsible for the deposition of extracellular matrix (ECM) and scar formation in the liver. By binding to galectin-3, these inhibitors aim to disrupt these profibrotic pathways.

Belapectin, a large polysaccharide, is thought to be primarily taken up by activated macrophages, inhibiting galectin-3 at its main production site.[1] It binds to both the carbohydrate recognition domain and the N-terminal domain of galectin-3, potentially interfering with its structure and polymerization. This compound is a small molecule designed for high-affinity binding to the carbohydrate recognition domain of galectin-3.[5][6]

Below is a diagram illustrating the proposed signaling pathway of galectin-3 in liver fibrosis and the points of intervention for inhibitors like Belapectin and this compound.

cluster_extracellular Extracellular Space cluster_macrophage Macrophage (Kupffer Cell) cluster_hsc Hepatic Stellate Cell (HSC) Galectin-3 Galectin-3 Cell Surface Receptors Cell Surface Receptors Galectin-3->Cell Surface Receptors Binds Belapectin / this compound Belapectin / this compound Belapectin / this compound->Galectin-3 Inhibits HSC Activation HSC Activation Cell Surface Receptors->HSC Activation Activates Activated Macrophage Activated Macrophage Activated Macrophage->Galectin-3 Secretes Myofibroblast Myofibroblast HSC Activation->Myofibroblast Differentiates to ECM Deposition (Fibrosis) ECM Deposition (Fibrosis) Myofibroblast->ECM Deposition (Fibrosis) Leads to Liver Injury Liver Injury Liver Injury->Activated Macrophage Activates

Galectin-3 signaling pathway in liver fibrosis.

Clinical Development and Efficacy Data

Belapectin (GR-MD-02)

Belapectin has been evaluated in two key clinical trials for NASH cirrhosis: the Phase 2b NASH-CX trial and the Phase 2b/3 NAVIGATE trial.

NASH-CX Trial: This Phase 2b study enrolled 162 patients with NASH cirrhosis and portal hypertension.[7] While the trial did not meet its primary endpoint of a significant reduction in hepatic venous pressure gradient (HVPG) in the overall population, a pre-specified subgroup analysis of patients without esophageal varices at baseline (n=81) showed that the 2 mg/kg dose of belapectin was associated with a reduction in HVPG and a reduced development of new varices.[7][8][9]

NAVIGATE Trial: This larger, seamless adaptive Phase 2b/3 trial was designed to confirm the findings from the NASH-CX trial. Top-line results from the Phase 2b portion, which enrolled 355 patients, have been reported.[10][11]

Key Findings from the NAVIGATE Trial (Per-Protocol Population, n=287): [10]

  • Reduction in New Esophageal Varices: The 2 mg/kg dose of belapectin demonstrated a statistically significant 49.3% reduction in the incidence of new varices at 18 months compared to placebo (p=0.04).[10] In a further analysis of patients enrolled in the U.S., this reduction was 68.1% (p=0.02).[11]

  • Liver Stiffness: Fewer patients treated with 2 mg/kg belapectin experienced a worsening of liver stiffness as measured by FibroScan®.[10][12] Specifically, there was a 66% reduction in the proportion of patients with a >10 kPa increase from baseline (p=0.02) and a 51% reduction in those with a >30% increase from baseline (p=0.03).[12]

  • Biomarkers:

    • Pro-C3: Patients receiving 2 mg/kg belapectin had a greater than 50% reduction from baseline in this marker of fibrosis formation at 18 months.[13]

    • YKL-40: A higher proportion of patients on 2 mg/kg belapectin achieved a ≥20% reduction in this biomarker associated with galectin-3 upregulation compared to placebo.

    • ELF (Enhanced Liver Fibrosis) Score: Treatment with belapectin was associated with improvements in ELF scores, suggesting a reduced risk of fibrosis progression.[13]

Safety: Across clinical trials, belapectin has demonstrated a favorable safety profile, with adverse events and serious adverse events comparable to placebo.[10]

This compound (GB1211)

This compound is in an earlier stage of clinical development for liver fibrosis. The primary clinical data comes from the GULLIVER-2 trial, a Phase 1b/2a study.

GULLIVER-2 Trial: This trial was designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with liver cirrhosis.[4][14][15] The trial included patients with moderate (Child-Pugh B) and severe (Child-Pugh C) hepatic impairment.[16] Part 2 of the study randomized 30 patients with moderately severe liver disease to receive 100 mg of this compound or placebo twice daily for 12 weeks.[2][17]

Key Findings from the GULLIVER-2 Trial (Part 2):

  • Liver Enzymes: Statistically significant reductions in several liver enzymes were observed after 12 weeks of treatment compared to placebo:

    • Alanine aminotransferase (ALT) (p<0.0005)[17]

    • Aspartate aminotransferase (AST) (p<0.005)[17]

    • Gamma-glutamyl transferase (GGT) (p<0.05)[17]

  • Liver Stiffness: While not statistically significant, there was a trend towards a greater reduction in liver stiffness in the this compound group compared to placebo. 77% of patients in the treatment arm had a ≥4kPa reduction in liver stiffness compared to 53% in the placebo group.[2]

  • Biomarkers: Treatment with this compound led to a statistically significant reduction in galectin-3 levels (p<0.05) and CK-18 (M65), a marker of apoptosis (p<0.002).[17]

Safety and Pharmacokinetics: In the GULLIVER-2 trial, this compound was well-tolerated with no drug-related serious adverse events.[15][17] Pharmacokinetic analysis showed that while exposure to the drug was moderately increased in patients with hepatic impairment, no dose adjustment was deemed necessary for the Phase 2 portion of the trial.[15][16]

Quantitative Data Summary

Table 1: Belapectin NAVIGATE Trial (Phase 2b) - Key Efficacy Outcomes (Per-Protocol Population)

EndpointPlacebo (n=~95)Belapectin 2 mg/kg (n=~96)Belapectin 4 mg/kg (n=~96)p-value (2mg vs Placebo)
Incidence of New Varices at 18 months 22.3%11.3%13.5%0.04[10]
Worsening Liver Stiffness (>10 kPa increase) N/A66% reduction vs placeboN/A0.02[12]
Worsening Liver Stiffness (>30% increase) N/A51% reduction vs placeboN/A0.03[12]
≥20% Reduction in YKL-40 at 18 months 23.1%33.8%N/AN/A
Mean Change in Pro-C3 at 18 months (ng/mL) -4.5-6.4-1.7N/A[13]

Table 2: this compound GULLIVER-2 Trial (Phase 2a) - Key Efficacy Outcomes

EndpointPlacebo (n=15)This compound 100 mg BID (n=15)p-value
Change in ALT N/AStatistically significant reduction<0.0005[17]
Change in AST N/AStatistically significant reduction<0.005[17]
Change in GGT N/AStatistically significant reduction<0.05[17]
Patients with ≥4kPa Reduction in Liver Stiffness 53%77%N/A[2]
Change in Galectin-3 N/AStatistically significant reduction<0.05[17]
Change in CK-18 (M65) N/AStatistically significant reduction<0.002[17]

Experimental Protocols

Assessment of Liver Fibrosis and Related Clinical Endpoints

A variety of methods are employed in the clinical trials of Belapectin and this compound to assess liver fibrosis and its clinical consequences.

1. Hepatic Venous Pressure Gradient (HVPG) Measurement:

  • Purpose: To measure the pressure gradient between the portal vein and the hepatic vein, which is a surrogate for portal hypertension, a major complication of cirrhosis.

  • Protocol: As described in the NASH-CX trial, this is an invasive procedure involving the catheterization of the femoral or jugular vein.[7] A catheter is advanced into the hepatic vein to measure the free hepatic venous pressure. A balloon at the catheter tip is then inflated to occlude the vein, and the wedged hepatic venous pressure is measured. The HVPG is the difference between the wedged and free hepatic venous pressures.[7]

A Patient Preparation and Sedation B Venous Access (Femoral or Jugular Vein) A->B C Catheter advanced to Hepatic Vein B->C D Measure Free Hepatic Venous Pressure (FHVP) C->D E Inflate balloon to occlude vein D->E F Measure Wedged Hepatic Venous Pressure (WHVP) E->F G Calculate HVPG = WHVP - FHVP F->G

Workflow for HVPG Measurement.

2. Liver Biopsy:

  • Purpose: To histologically assess the stage of fibrosis, as well as other features of NASH such as inflammation and hepatocyte ballooning.

  • Protocol: A small sample of liver tissue is obtained via a percutaneous, transjugular, or laparoscopic approach. The tissue is then fixed, sectioned, and stained (e.g., with Masson's trichrome or picrosirius red) for microscopic examination by a pathologist. Fibrosis is typically staged using a standardized scoring system (e.g., NASH CRN fibrosis score).

3. Transient Elastography (FibroScan®):

  • Purpose: A non-invasive method to measure liver stiffness, which correlates with the degree of fibrosis.

  • Protocol: A probe is placed on the skin over the liver. The probe emits a mechanical pulse that creates a shear wave, which propagates through the liver tissue. The velocity of this wave is measured by ultrasound and is directly related to the stiffness of the liver. The result is expressed in kilopascals (kPa).

A Patient lies in dorsal decubitus position with right arm in maximal abduction B Probe with transducer placed on the skin in an intercostal space over the right lobe of the liver A->B C Transducer generates a mechanical pulse (vibration) B->C D Shear wave propagates through liver tissue C->D E Ultrasound tracks the velocity of the shear wave D->E F Liver stiffness is calculated based on wave velocity (in kPa) E->F

Workflow for Liver Stiffness Measurement via FibroScan®.

4. Endoscopy:

  • Purpose: To visually inspect the esophagus for the presence and size of varices, which are enlarged veins that can rupture and cause life-threatening bleeding.

  • Protocol: A flexible tube with a camera (endoscope) is passed through the mouth and down the esophagus to visualize the esophageal lining and identify any varices.

5. Biomarker Analysis:

  • Purpose: To measure the levels of specific molecules in the blood that are associated with liver injury, inflammation, and fibrosis.

  • Protocol: Blood samples are collected from patients and analyzed using techniques such as enzyme-linked immunosorbent assay (ELISA) to quantify the levels of biomarkers like Pro-C3, YKL-40, and ELF score components.

Conclusion

Belapectin and this compound represent two distinct approaches to inhibiting galectin-3 for the treatment of liver fibrosis. Belapectin, an intravenously administered complex carbohydrate, has a more advanced clinical development program in NASH cirrhosis and has demonstrated a statistically significant reduction in the clinically meaningful outcome of new esophageal variceal development. This compound, an oral small molecule, is in an earlier stage of clinical testing for liver cirrhosis but has shown promising effects on liver enzymes and biomarkers of liver injury and fibrosis.

The choice between these two agents in future clinical practice, should they gain regulatory approval, will likely depend on a variety of factors including their full efficacy and safety profiles in larger, longer-term studies, their route of administration, and their specific indications. The ongoing and future clinical trials for both compounds will be critical in further defining their respective roles in the management of patients with liver fibrosis.

References

A Comparative Guide to Commercially Available Galectin-3 Inhibitors: In Vitro Potency and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Galectin-3, a β-galactoside-binding lectin, has emerged as a significant therapeutic target due to its involvement in a myriad of pathological processes, including inflammation, fibrosis, and cancer.[1][2][3] Its multifaceted role in disease progression has spurred the development of numerous inhibitors. This guide provides an objective comparison of the in vitro potency of several commercially available galectin-3 inhibitors, supported by experimental data and detailed methodologies for key assays.

Quantitative Comparison of Inhibitor Potency

The efficacy of a galectin-3 inhibitor is primarily determined by its binding affinity, commonly expressed by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). Lower values for these metrics indicate higher potency. The following table summarizes the in vitro potency of various commercially available galectin-3 inhibitors based on published data.

Inhibitor NameTypeTargetAssayPotency (Kd/IC50)Selectivity
Olitigaltin (TD139/GB0139) Small Molecule (Thiodigalactoside derivative)Galectin-3Fluorescence PolarizationKd: 14 nM - 68 nMHigh selectivity over Galectin-1 (Kd: 0.22 µM) and Galectin-7 (Kd: 38 µM)[4][5]
GB1211 Small Molecule (Monogalactoside)Galectin-3Flow Cytometry (inhibition of Gal-3 expression on THP-1 macrophages)IC50: 220.3 ± 92.0 nM[6][7]High
Belapectin (GR-MD-02) Large Molecule (Galactoarabino-rhamnogalacturonan)GalectinsNot specifiedLow Affinity (µM range)Broad-spectrum galectin inhibitor
Modified Citrus Pectin (MCP) Large Molecule (Polysaccharide)Galectin-3ELISANot specifiedBinds Galectin-3 through galactoside residues[8][9]
3,3'-difluoro-4'-(triazol-1-yl)thiodigalactoside (33DFTG) Small Molecule (Thiodigalactoside derivative)Galectin-3Not specifiedLow nanomolar affinityHigh selectivity for Galectin-3[10]
Thiodigalactoside Derivative (Compound 21 from Hansen et al., 2017) Small Molecule (Thiodigalactoside derivative)Galectin-3Fluorescence Polarization, ITCKd: 1-2 nM[11]High

Experimental Protocols

The in vitro potency of galectin-3 inhibitors is commonly assessed using several biophysical and biochemical techniques. The choice of assay can influence the determined potency values.

Fluorescence Polarization (FP) Assay

Fluorescence Polarization is a widely used, solution-based technique to measure the binding affinity between a fluorescently labeled ligand (probe) and a protein.[12] The assay measures the change in the tumbling rate of the fluorescent probe upon binding to the larger protein, which results in an increase in polarization.

Principle: A small, fluorescently labeled carbohydrate that binds to galectin-3 is used as a probe. When unbound, the probe tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger galectin-3 protein, the complex tumbles more slowly, leading to a higher polarization value. A competitive FP assay is then used to determine the potency of unlabeled inhibitors.[13]

Typical Protocol:

  • Reagents: Recombinant human galectin-3, a high-affinity fluorescent probe (e.g., fluorescein-labeled thiodigalactoside), and the inhibitor compound to be tested.[11]

  • Assay Buffer: Phosphate-buffered saline (PBS) with a small amount of surfactant (e.g., 0.01% Tween-20) to prevent non-specific binding.

  • Procedure:

    • A fixed concentration of galectin-3 and the fluorescent probe are incubated together to form a complex. The concentrations are chosen to be around the Kd of the probe-protein interaction to ensure assay sensitivity.[11]

    • Increasing concentrations of the unlabeled inhibitor are added to the wells of a microplate containing the pre-formed complex.

    • The plate is incubated to allow the binding to reach equilibrium.

    • The fluorescence polarization is measured using a plate reader equipped with appropriate filters.

  • Data Analysis: The decrease in fluorescence polarization with increasing inhibitor concentration is fitted to a sigmoidal dose-response curve to determine the IC50 value. The IC50 can then be converted to a dissociation constant (Kd) using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.[14]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[15] It provides kinetic information, including association (kon) and dissociation (koff) rates, in addition to the equilibrium dissociation constant (Kd).[16][17]

Principle: One of the binding partners (e.g., galectin-3) is immobilized on a sensor chip. The other partner (the inhibitor) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Typical Protocol:

  • Immobilization: Recombinant galectin-3 is immobilized onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[15]

  • Binding Analysis:

    • A solution containing the inhibitor at various concentrations is injected over the sensor surface.

    • The association phase is monitored as the inhibitor binds to the immobilized galectin-3.

    • This is followed by an injection of buffer alone, and the dissociation of the inhibitor is monitored.

  • Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to a suitable kinetic binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[18]

Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA can also be employed to screen and characterize galectin-3 inhibitors.

Principle: This assay measures the ability of an inhibitor to compete with a labeled or immobilized ligand for binding to galectin-3.

Typical Protocol:

  • Coating: A microplate is coated with a glycoprotein (B1211001) that is a known ligand for galectin-3 (e.g., asialofetuin).

  • Competition: A fixed concentration of galectin-3 is pre-incubated with varying concentrations of the inhibitor.

  • Binding: The mixture is then added to the coated wells. The unbound galectin-3 will bind to the immobilized ligand.

  • Detection: The amount of bound galectin-3 is detected using a primary antibody against galectin-3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.[19]

  • Data Analysis: The signal intensity is inversely proportional to the inhibitor's potency. The data is plotted to generate a dose-response curve from which the IC50 value can be determined.

Visualizations

Galectin-3 Signaling Pathways

Galectin-3 is a pleiotropic protein that functions both extracellularly and intracellularly to modulate various signaling pathways. Extracellularly, it can cross-link cell surface glycoproteins, such as integrins and growth factor receptors, to trigger downstream signaling cascades involved in cell adhesion, migration, and proliferation.[1] Intracellularly, it can influence processes like apoptosis and pre-mRNA splicing. Its role in promoting fibrosis and angiogenesis, often through pathways involving TGF-β and VEGF, makes it a critical target in multiple diseases.[3][10]

Galectin3_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Gal3_extra Extracellular Galectin-3 Integrin Integrins Gal3_extra->Integrin Binds VEGFR2 VEGFR-2 Gal3_extra->VEGFR2 Binds TGFBR TGF-β Receptor Gal3_extra->TGFBR Binds Ras Ras Integrin->Ras Angiogenesis Angiogenesis VEGFR2->Angiogenesis Fibroblast Fibroblast Activation TGFBR->Fibroblast Gal3_intra Intracellular Galectin-3 Bcl2 Bcl-2 Gal3_intra->Bcl2 Splicing Pre-mRNA Splicing Gal3_intra->Splicing AKT AKT Ras->AKT Metastasis Metastasis AKT->Metastasis Apoptosis Apoptosis Inhibition Bcl2->Apoptosis Collagen Collagen Production Fibroblast->Collagen Fibrosis Fibrosis Collagen->Fibrosis

Caption: Key signaling pathways modulated by extracellular and intracellular Galectin-3.

Experimental Workflow for Inhibitor Potency

The process of determining the in vitro potency of a galectin-3 inhibitor typically follows a standardized workflow, starting from the preparation of reagents to the final data analysis. A competitive fluorescence polarization assay is a common and efficient method for initial screening and potency determination.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Reagents Prepare Reagents: - Galectin-3 - Fluorescent Probe - Inhibitor Dilutions Incubate Incubate Gal-3 and Probe Reagents->Incubate AddInhibitor Add Inhibitor (Serial Dilutions) Incubate->AddInhibitor Equilibrate Incubate to Equilibrium AddInhibitor->Equilibrate MeasureFP Measure Fluorescence Polarization Equilibrate->MeasureFP Plot Plot Dose-Response Curve MeasureFP->Plot Calculate Calculate IC50/Kd Plot->Calculate

Caption: Workflow for a competitive fluorescence polarization assay to determine inhibitor potency.

References

Validating the Inhibition of TGF-β Signaling: A Comparative Guide to (2S)-Selvigaltin and Alternative Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (2S)-Selvigaltin's performance in inhibiting the Transforming Growth Factor-β (TGF-β) signaling pathway against other established alternatives. The content is supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic agents.

Introduction to TGF-β Signaling and this compound

The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and extracellular matrix production. Dysregulation of this pathway is implicated in a range of pathologies, most notably fibrosis and cancer. Consequently, the development of inhibitors targeting this pathway is of significant therapeutic interest.

This compound is the S-enantiomer of Selvigaltin (B10821601) (also known as GB1211), an orally active inhibitor of galectin-3. While its primary target is galectin-3, emerging evidence suggests that this compound indirectly modulates the TGF-β signaling cascade. Galectin-3 has been shown to amplify TGF-β signaling, and its inhibition can lead to a downstream reduction in TGF-β pathway activity.[1][2] Specifically, Selvigaltin has been observed to decrease the mRNA and protein expression of the TGF-β ligand, TGFβ3.[3][4][5]

Comparative Analysis of TGF-β Signaling Inhibitors

The inhibition of the TGF-β pathway can be achieved through various mechanisms. This guide compares this compound with several classes of alternative inhibitors, including small molecule kinase inhibitors, monoclonal antibodies, and antisense oligonucleotides.

Quantitative Data on Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various inhibitors of the TGF-β signaling pathway. It is important to note that a direct IC50 value for this compound's inhibition of the TGF-β signaling pathway (e.g., via a Smad phosphorylation or reporter assay) is not currently available in the public domain. Its activity is inferred from its primary target, galectin-3, and downstream effects on TGF-β ligand expression.

InhibitorTargetMechanism of ActionIC50 (TGF-β Pathway)Cell/Assay Type
This compound Galectin-3Indirect: Reduces TGFβ3 expression and may prevent galectin-3-mediated amplification of TGF-β signaling.Data not available-
Galunisertib (LY2157299) TGF-β Receptor I (ALK5)Small molecule inhibitor50 nM (ALK5)[6]; 64 nM (pSMAD in NIH3T3)[7][8]; 176 nM (pSMAD in Mv1Lu)[7]; 251 nM (p3TP-Lux reporter in Mv1Lu)[7][8]Cell-free, NIH3T3, Mv1Lu
Vactosertib (TEW-7197) TGF-β Receptor I (ALK5)Small molecule inhibitor11 nM (ALK5)[9]Cell-free
SB431542 TGF-β Receptor I (ALK5)Small molecule inhibitor94 nM (ALK5)[10][11][12]Cell-free
Fresolimumab (GC1008) TGF-β1, -β2, -β3Monoclonal antibody (Ligand trap)Not applicable (neutralizing antibody)-
Trabedersen (AP 12009) TGF-β2 mRNAAntisense oligonucleotideNot applicable (inhibits protein synthesis)-

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the validation process, the following diagrams illustrate the TGF-β signaling pathway and a general experimental workflow for assessing inhibitor efficacy.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TGF-beta TGF-beta TGFbRII TGFbRII TGF-beta->TGFbRII 1. Ligand Binding TGFbRI TGFbRI TGFbRII->TGFbRI 2. Receptor Dimerization SMAD2/3 SMAD2/3 TGFbRI->SMAD2/3 3. Phosphorylation Fresolimumab Fresolimumab (Ligand Trap) Fresolimumab->TGF-beta Inhibition p-SMAD2/3 p-SMAD2/3 SMAD2/3->p-SMAD2/3 SMAD Complex p-SMAD2/3-SMAD4 Complex p-SMAD2/3->SMAD Complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD Complex Nucleus Nucleus SMAD Complex->Nucleus 5. Nuclear Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription 6. Gene Regulation Galunisertib/Vactosertib/SB431542 Galunisertib/ Vactosertib/ SB431542 (ALK5 Inhibitors) Galunisertib/Vactosertib/SB431542->TGFbRI Inhibition

Caption: Canonical TGF-β/SMAD Signaling Pathway and Points of Inhibition.

experimental_workflow cluster_setup Experimental Setup cluster_analysis Analysis Cell Culture 1. Seed cells (e.g., HEK293T, HepG2) Inhibitor Treatment 2. Pre-treat with inhibitor (this compound or alternatives) Cell Culture->Inhibitor Treatment TGF-beta Stimulation 3. Stimulate with TGF-β1 Inhibitor Treatment->TGF-beta Stimulation Cell Lysis 4. Lyse cells TGF-beta Stimulation->Cell Lysis Western Blot Western Blot for pSMAD2/3 Cell Lysis->Western Blot Luciferase Assay Luciferase Reporter Assay Cell Lysis->Luciferase Assay Data Analysis 5. Quantify and compare inhibition (e.g., IC50) Western Blot->Data Analysis Luciferase Assay->Data Analysis

Caption: General Workflow for Validating TGF-β Signaling Inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of inhibitor performance.

Western Blot for Phosphorylated SMAD2/3 (pSMAD2/3)

This assay directly measures the phosphorylation of SMAD2 and SMAD3, a key downstream event following TGF-β receptor activation.

a. Cell Culture and Treatment:

  • Seed a suitable cell line (e.g., HepG2, NIH3T3) in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 18-22 hours.

  • Pre-treat the cells with varying concentrations of the test inhibitor (e.g., this compound, Galunisertib) for 1-2 hours.

  • Stimulate the cells with recombinant human TGF-β1 (e.g., 10 ng/mL) for 30-60 minutes.

b. Cell Lysis:

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate briefly.

  • Centrifuge at 12,000 rpm for 15-20 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration using a BCA assay.

c. SDS-PAGE and Immunoblotting:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.

  • Incubate the membrane overnight at 4°C with a primary antibody specific for pSMAD2/3 (e.g., targeting Ser465/467).

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Strip the membrane and re-probe for total SMAD2/3 and a loading control (e.g., GAPDH) for normalization.

d. Data Analysis:

  • Perform densitometric analysis of the protein bands.

  • Normalize the pSMAD2/3 signal to the total SMAD2/3 or GAPDH signal.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the TGF-β stimulated control and determine the IC50 value.

TGF-β/SMAD Luciferase Reporter Assay

This cell-based assay quantifies the transcriptional activity of the SMAD complex, providing a functional readout of the entire canonical TGF-β signaling pathway.

a. Cell Culture and Transfection:

  • One day before transfection, seed HEK293T cells in a 96-well white plate.

  • Co-transfect the cells with a SMAD-responsive firefly luciferase reporter plasmid (e.g., containing SMAD-binding elements, SBE) and a constitutively expressing Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

b. Cell Treatment:

  • Approximately 24 hours post-transfection, replace the medium with fresh medium containing varying concentrations of the test inhibitor.

  • After 1-2 hours of pre-treatment, stimulate the cells with TGF-β1 for 16-24 hours.

c. Luciferase Activity Measurement:

  • Lyse the cells using a passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

d. Data Analysis:

  • Normalize the fire-fly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the percentage of inhibition relative to the TGF-β-stimulated control and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound presents an indirect mechanism for inhibiting the TGF-β signaling pathway, primarily through the inhibition of its direct target, galectin-3. While this offers a novel approach, direct quantitative comparisons of its potency against inhibitors that directly target components of the TGF-β cascade, such as the ALK5 kinase, are not yet available. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies to elucidate the precise inhibitory potential of this compound on TGF-β signaling and to benchmark its performance against other available inhibitors. Such data will be crucial in guiding the future development and application of this compound in TGF-β-driven pathologies.

References

Navigating the Safety Landscape of Galectin-3 Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the safety profile of emerging therapeutics is paramount. This guide provides a comparative analysis of the safety profiles of leading galectin-3 inhibitors in clinical development, supported by available experimental data. Galectin-3 has emerged as a key therapeutic target in a range of diseases, including fibrosis, cancer, and inflammatory conditions. As such, a clear understanding of the safety and tolerability of its inhibitors is crucial for advancing these novel treatments.

This analysis focuses on three prominent galectin-3 inhibitors: belapectin (GR-MD-02) , GB0139 (TD139) , and GB1211 . The safety data is primarily drawn from clinical trials in various patient populations, including those with non-alcoholic steatohepatitis (NASH) cirrhosis, idiopathic pulmonary fibrosis (IPF), COVID-19, and cancer, as well as studies in healthy volunteers.

Comparative Safety Profile of Galectin-3 Inhibitors

The following table summarizes the key safety findings for belapectin, GB0139, and GB1211 from clinical trials.

InhibitorDevelopment PhaseRoute of AdministrationPatient PopulationKey Safety and Tolerability FindingsMost Common Adverse Events
Belapectin (GR-MD-02) Phase 2b/3IntravenousNASH CirrhosisGenerally well-tolerated with a safety profile comparable to placebo. No drug-related serious adverse events (SAEs) reported in the NAVIGATE trial.[1] Rates of discontinuation, adverse events (AEs), and serious adverse events (SAEs) were comparable to placebo.[1]Not specified in detail, but overall incidence comparable to placebo.
GB0139 (TD139) Phase 2bInhaledIdiopathic Pulmonary Fibrosis (IPF), COVID-19Favorable safety and tolerability profile.[2] In IPF patients, inhaled TD139 was well tolerated with no significant treatment-related side-effects.[3] In COVID-19 patients, there were no observed treatment-related adverse events.[2]Mild dysgeusia (distortion of sense of taste) and cough (low incidence) in healthy volunteers and IPF patients.[4]
GB1211 Phase 1/2aOralHealthy Volunteers, Non-Small Cell Lung Cancer (NSCLC)Well-tolerated in healthy participants with no safety concerns identified in a Phase 1 study.[5][6][7] Currently being evaluated in combination with atezolizumab in NSCLC patients.[8]Not specified; no safety concerns were identified in the Phase 1 study.[5][6][7]

Experimental Methodologies for Safety Assessment

The safety evaluation of these galectin-3 inhibitors has followed standard drug development pathways, incorporating both preclinical toxicology studies and phased clinical trials.

Preclinical Safety Evaluation

Prior to human trials, comprehensive preclinical safety and toxicology studies are conducted in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA). These studies aim to identify potential target organs for toxicity, determine a safe starting dose for clinical trials, and establish safety parameters for clinical monitoring.

A typical preclinical program for a small molecule inhibitor like those discussed would include:

  • Pharmacology Studies: To understand the drug's mechanism of action and potential off-target effects.

  • Toxicology Studies:

    • Single-dose and repeated-dose toxicity studies in at least two mammalian species (one rodent, one non-rodent) to assess the overall toxicological profile.[4] For GB1211, the no-observed-adverse-effect level (NOAEL) was determined in mouse and dog toxicology studies.[5]

    • Safety pharmacology studies to investigate effects on major physiological systems (cardiovascular, respiratory, and central nervous systems).

    • Genotoxicity studies to assess the potential for the drug to cause genetic mutations.

    • Reproductive and developmental toxicology studies as the clinical program progresses.

  • Pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) Studies: To understand how the drug is processed by the body.

Clinical Trial Design and Safety Monitoring

The safety of galectin-3 inhibitors in humans is evaluated through a series of clinical trials, typically with the following designs:

  • Phase 1: These are first-in-human studies, often conducted in healthy volunteers, to assess safety, tolerability, pharmacokinetics, and to determine a safe dosage range. The GB1211 Phase 1 study was a randomized, double-blind, placebo-controlled, single and multiple ascending-dose study.[5][6][7]

  • Phase 2: These studies are conducted in patients with the target disease to evaluate the drug's efficacy and to further assess its safety. The trials for belapectin in NASH cirrhosis and GB0139 in IPF and COVID-19 were randomized, double-blind, and placebo-controlled.[8][9][10]

  • Phase 3: These are large-scale, multicenter trials to confirm efficacy, monitor side effects, and compare the drug to standard treatments. The NAVIGATE study for belapectin is a seamless adaptive Phase 2b/3 trial.[9]

In these clinical trials, safety is rigorously monitored through:

  • Recording of all adverse events (AEs) and serious adverse events (SAEs).

  • Regular monitoring of vital signs.

  • Laboratory safety tests (hematology, clinical chemistry, urinalysis).

  • Electrocardiograms (ECGs) to monitor cardiac function.

  • Physical examinations.

Visualizing the Path to Safety Assessment

The following diagrams illustrate key aspects of the evaluation process for galectin-3 inhibitors.

Galectin3_Signaling_in_Fibrosis cluster_extracellular Extracellular Space cluster_intracellular Intracellular Galectin-3 Galectin-3 TGF-beta_Receptor TGF-β Receptor Galectin-3->TGF-beta_Receptor Binds & Stabilizes Integrins Integrins Galectin-3->Integrins Cross-links Smad_Signaling Smad Signaling TGF-beta_Receptor->Smad_Signaling Activates Myofibroblast_Activation Myofibroblast Activation Integrins->Myofibroblast_Activation Promotes Smad_Signaling->Myofibroblast_Activation Leads to Collagen_Production Collagen Production Myofibroblast_Activation->Collagen_Production Fibrosis Fibrosis Collagen_Production->Fibrosis Galectin-3_Inhibitor Galectin-3 Inhibitor Galectin-3_Inhibitor->Galectin-3 Inhibits

Caption: Galectin-3 Signaling Pathway in Fibrosis and Point of Intervention.

Clinical_Trial_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase In_vitro_studies In vitro Studies (Target Validation, Potency) In_vivo_animal_models In vivo Animal Models (Efficacy, PK/PD) In_vitro_studies->In_vivo_animal_models Toxicology_studies GLP Toxicology Studies (Rodent & Non-rodent) In_vivo_animal_models->Toxicology_studies Regulatory_Submission Regulatory Submission (e.g., IND) Toxicology_studies->Regulatory_Submission Phase_1 Phase 1 (Healthy Volunteers) Safety, Tolerability, PK Phase_2 Phase 2 (Patients) Efficacy & Safety Phase_1->Phase_2 Phase_3 Phase 3 (Large Patient Cohort) Confirmatory Efficacy & Safety Phase_2->Phase_3 Approval Market Approval Phase_3->Approval Regulatory_Submission->Phase_1

Caption: Clinical Trial Workflow for Galectin-3 Inhibitor Development.

Conclusion

The publicly available data on belapectin, GB0139, and GB1211 suggest that these galectin-3 inhibitors generally possess favorable safety and tolerability profiles in the clinical settings investigated so far. Belapectin has demonstrated a safety profile comparable to placebo in a large trial of patients with NASH cirrhosis. The inhaled administration of GB0139 appears to be well-tolerated with only mild, transient adverse effects. The oral inhibitor, GB1211, has shown a clean safety profile in early-phase clinical studies.

As these molecules advance through later-stage clinical development, a more comprehensive understanding of their long-term safety and potential for rare adverse events will emerge. For researchers and drug developers, the current data are encouraging and support the continued investigation of galectin-3 inhibition as a promising therapeutic strategy for a variety of diseases. Close monitoring and continued rigorous safety evaluation will be critical to the successful clinical translation of this class of inhibitors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.